molecular formula C26H32O12 B1180606 4'-O-trans-p-Coumaroylmussaenoside

4'-O-trans-p-Coumaroylmussaenoside

Cat. No.: B1180606
M. Wt: 536.5 g/mol
InChI Key: FGEXYXJRRAKWIL-KPFFXFJGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-O-trans-p-Coumaroylmussaenoside is a useful research compound. Its molecular formula is C26H32O12 and its molecular weight is 536.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl (1S,4aS,7S,7aS)-1-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O12/c1-26(33)10-9-15-16(23(32)34-2)12-35-24(19(15)26)38-25-21(31)20(30)22(17(11-27)36-25)37-18(29)8-5-13-3-6-14(28)7-4-13/h3-8,12,15,17,19-22,24-25,27-28,30-31,33H,9-11H2,1-2H3/b8-5+/t15-,17-,19-,20-,21-,22-,24+,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEXYXJRRAKWIL-KPFFXFJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)OC(=O)C=CC4=CC=C(C=C4)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)OC(=O)/C=C/C4=CC=C(C=C4)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Botanical Origins of 4'-O-trans-p-Coumaroylmussaenoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural sources of the iridoid glycoside, 4'-O-trans-p-Coumaroylmussaenoside. While direct and extensive research on this specific compound is limited, this document synthesizes available information on its known botanical origins and provides a framework for its isolation and characterization based on established methodologies for structurally related compounds. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product discovery and drug development.

Quantitative Analysis of this compound in Natural Sources

To date, quantitative data for this compound remains scarce in publicly accessible literature. However, analysis of related compounds within the same plant species can provide valuable insights into potential yields and inform extraction strategies. The following table summarizes the known botanical source for a closely related compound, Mussaenoside, which provides the core structural framework for the titled compound.

Plant SourcePlant PartCompoundYield/ConcentrationReference
Mussaenda pubescensStems and leavesMussaenosideNot specified[1]

Note: The addition of a 4'-O-trans-p-Coumaroyl group to Mussaenoside would significantly alter its polarity and spectroscopic characteristics, necessitating tailored isolation and analytical protocols.

Experimental Protocols for Isolation and Characterization

The following section outlines a generalized experimental workflow for the extraction, isolation, and characterization of this compound from a plant matrix. This protocol is adapted from established methods for iridoid glycosides and their acylated derivatives.

Extraction
  • Plant Material Preparation: Air-dry the collected plant material (e.g., stems and leaves of Mussaenda species) at room temperature and grind into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material with 80% aqueous methanol (B129727) (MeOH) at room temperature for 72 hours. Repeat the extraction process three times to ensure exhaustive extraction.

  • Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

Preliminary Fractionation
  • Liquid-Liquid Partitioning: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc), to remove non-polar and moderately polar constituents. The target compound, being a glycoside, is expected to remain in the aqueous phase.

  • Solid-Phase Extraction (SPE): Subject the aqueous fraction to SPE on a C18 cartridge to further remove highly polar impurities and concentrate the glycosidic fraction. Elute with a stepwise gradient of methanol in water.

Chromatographic Purification
  • Column Chromatography: Fractionate the enriched glycosidic fraction using open column chromatography on a suitable stationary phase, such as Diaion HP-20 or Sephadex LH-20, eluting with a gradient of methanol in water.

  • Preparative High-Performance Liquid Chromatography (HPLC): Purify the fractions containing the target compound using preparative reversed-phase HPLC (RP-HPLC) with a C18 column. A typical mobile phase would be a gradient of acetonitrile (B52724) (ACN) in water, often with a small percentage of formic acid or trifluoroacetic acid to improve peak shape. Monitor the elution profile using a UV detector, as the p-coumaroyl moiety exhibits strong UV absorbance.

Structure Elucidation
  • Spectroscopic Analysis: Elucidate the structure of the purified compound using a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Mass Spectrometry: Determine the molecular weight and elemental composition using High-Resolution Mass Spectrometry (HRMS).

Visualizing the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from a plant source.

Isolation_Workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Analysis plant_material Powdered Plant Material maceration Maceration (80% MeOH) plant_material->maceration concentration Concentration maceration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning spe Solid-Phase Extraction (C18) partitioning->spe enriched_fraction Enriched Glycosidic Fraction spe->enriched_fraction column_chrom Column Chromatography enriched_fraction->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_compound Pure Compound prep_hplc->pure_compound nmr NMR Spectroscopy pure_compound->nmr hrms HRMS pure_compound->hrms

Caption: General workflow for the isolation of this compound.

Signaling Pathways and Logical Relationships

At present, there is no specific information available regarding the signaling pathways modulated by this compound. However, many iridoid glycosides and p-coumaric acid derivatives are known to possess anti-inflammatory, antioxidant, and neuroprotective properties. Future research could explore the effects of this compound on pathways such as NF-κB, MAPK, and Nrf2 signaling.

The logical relationship for the discovery and validation of this compound's bioactivity can be visualized as follows:

Bioactivity_Workflow cluster_discovery Discovery cluster_screening Screening cluster_validation Validation isolation Isolation & Purification structure_elucidation Structure Elucidation isolation->structure_elucidation in_vitro_assays In Vitro Bioassays structure_elucidation->in_vitro_assays hit_identification Hit Identification in_vitro_assays->hit_identification in_vivo_models In Vivo Animal Models hit_identification->in_vivo_models mechanism_studies Mechanism of Action Studies in_vivo_models->mechanism_studies

Caption: Logical workflow for bioactivity screening and validation.

References

Spectroscopic Data of 4'-O-trans-p-Coumaroylmussaenoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4'-O-trans-p-Coumaroylmussaenoside, an iridoid glycoside. The information presented herein is essential for the identification, characterization, and quality control of this natural product. The data is compiled from spectroscopic analysis of the core structures, mussaenoside (B205798) and trans-p-coumaric acid, and is presented in a clear, tabular format for ease of reference. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are also provided, along with a visual workflow diagram.

Chemical Structure

This compound consists of a mussaenoside core, which is an iridoid glycoside, acylated with a trans-p-coumaroyl group at the 4'-position of the glucose moiety.

Molecular Formula: C₂₆H₃₂O₁₂[1]

Molecular Weight: 536.53 g/mol [1]

IUPAC Name: Cyclopenta[c]pyran-4-carboxylic acid, 1,4a,5,6,7,7a-hexahydro-7-hydroxy-1-[[4-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-β-D-glucopyranosyl]oxy]-7-methyl-, methyl ester, (1S,4aS,7S,7aS)-[1]

Spectroscopic Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and key mass spectrometry fragmentation patterns for this compound. These values are based on the analysis of its constituent parts and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data (Expected Ranges in ppm)

Position Mussaenoside Moiety p-Coumaroyl Moiety Glucose Moiety
1~5.0-5.2 (d)~4.5-4.7 (d)
3~5.8-6.0 (br s)~3.2-3.5 (m)
4~4.8-5.0 (t)
5~2.5-2.7 (m)~3.4-3.6 (m)
6~1.8-2.0 (m), ~2.1-2.3 (m)~3.6-3.8 (m)
7
8~1.5-1.7 (s)
9~2.8-3.0 (m)
10~4.1-4.3 (d), ~4.3-4.5 (d)
11~3.7 (s)
2', 6'~7.4-7.6 (d)
3', 5'~6.8-7.0 (d)
7' (α)~6.3-6.5 (d)
8' (β)~7.6-7.8 (d)
1''~4.5-4.7 (d)
2''~3.2-3.5 (m)
3''~3.4-3.6 (m)
4''~4.8-5.0 (t)
5''~3.6-3.8 (m)
6''~3.7-3.9 (m), ~3.9-4.1 (m)

Solvent: CD₃OD or DMSO-d₆. Chemical shifts (δ) are given in ppm relative to TMS. Coupling constants (J) are in Hz.

Table 2: ¹³C NMR Spectroscopic Data (Expected Ranges in ppm)

Position Mussaenoside Moiety p-Coumaroyl Moiety Glucose Moiety
1~95-98~100-103
3~140-143
4~110-113
5~40-43
6~25-28
7~80-83
8~20-23
9~45-48
10~60-63
11 (COOCH₃)~170-173
11 (OCH₃)~51-54
1'~126-129
2', 6'~130-133
3', 5'~115-118
4'~160-163
7' (α)~114-117
8' (β)~145-148
9' (C=O)~167-170
1''~98-101
2''~73-76
3''~74-77
4''~70-73
5''~75-78
6''~63-66

Solvent: CD₃OD or DMSO-d₆. Chemical shifts (δ) are given in ppm.

Mass Spectrometry (MS) Data

Table 3: High-Resolution Mass Spectrometry (HR-MS) and Tandem Mass Spectrometry (MS/MS) Data

Ion Formula Calculated m/z Description
[M+Na]⁺C₂₆H₃₂O₁₂Na559.1735Sodium Adduct
[M-H]⁻C₂₆H₃₁O₁₁535.1765Deprotonated Molecule
[M-p-coumaroyl]⁻C₁₇H₂₅O₉389.1499Loss of the p-coumaroyl group
[p-coumaric acid-H]⁻C₉H₇O₃163.0395p-Coumaric acid fragment

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated methanol (B129727) (CD₃OD) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Instrumentation: Utilize a Bruker Avance (or equivalent) NMR spectrometer operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16-64

    • Spectral Width: 12-16 ppm

    • Acquisition Time: 2-4 s

    • Relaxation Delay: 1-2 s

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30

    • Number of Scans: 1024-4096

    • Spectral Width: 200-240 ppm

    • Acquisition Time: 1-2 s

    • Relaxation Delay: 2 s

  • 2D NMR Experiments: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs to confirm proton-proton and proton-carbon correlations for unambiguous structure elucidation.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • LC-MS Analysis (Optional but Recommended):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start with 5-10% B, increasing to 95% B over 15-20 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Parameters (ESI):

    • Ionization Mode: Positive and negative.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-120 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Cone Voltage: 20-40 V.

  • Tandem MS (MS/MS): Select the precursor ion of interest (e.g., m/z 559.1735 in positive mode or 535.1765 in negative mode) and subject it to collision-induced dissociation (CID) to obtain fragmentation data for structural confirmation.

Workflow Diagram

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Compound This compound NMR_Sample Dissolve in Deuterated Solvent Compound->NMR_Sample MS_Sample Dilute in Mobile Phase Compound->MS_Sample NMR_Spec NMR Spectrometer NMR_Sample->NMR_Spec MS_Spec Mass Spectrometer MS_Sample->MS_Spec NMR_Data 1D (¹H, ¹³C) & 2D NMR Spectra NMR_Spec->NMR_Data MS_Data HR-MS & MS/MS Spectra MS_Spec->MS_Data Processing Data Processing (Fourier Transform, etc.) NMR_Data->Processing MS_Data->Processing Structure Structure Elucidation & Confirmation Processing->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

The Biosynthesis of 4'-O-trans-p-Coumaroylmussaenoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-O-trans-p-Coumaroylmussaenoside is a complex iridoid glucoside that has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in plants or establishing heterologous production systems. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound, detailed experimental protocols for studying the key enzymes involved, and a summary of available quantitative data.

Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the formation of the iridoid scaffold, followed by a series of modifications including hydroxylation, glycosylation, and a final acylation step. The pathway can be divided into three main stages:

  • Formation of the Iridoid Skeleton: This stage follows the well-established methylerythritol phosphate (B84403) (MEP) pathway to produce the universal monoterpene precursor, geranyl pyrophosphate (GPP). GPP is then converted through a series of enzymatic reactions to the core iridoid structure.

  • Formation of Mussaenosidic Acid: A key intermediate, 8-epi-deoxyloganic acid, undergoes hydroxylation to form mussaenosidic acid.

  • Acylation to form this compound: The final step involves the transfer of a p-coumaroyl group from p-coumaroyl-CoA to the 4'-hydroxyl group of the glucose moiety of mussaenoside (B205798).

The proposed biosynthetic pathway is depicted below:

Biosynthesis of this compound cluster_0 Iridoid Core Biosynthesis cluster_1 Mussaenoside Formation cluster_2 Final Acylation Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate DXS DXS Glyceraldehyde-3-phosphate->DXS Pyruvate Pyruvate Pyruvate->DXS MEP_pathway MEP Pathway DXS->MEP_pathway multiple steps DXR DXR Geranyl_PP Geranyl Pyrophosphate (GPP) MEP_pathway->Geranyl_PP GES GES Geranyl_PP->GES Geraniol Geraniol GES->Geraniol G8H G8H/G10H Geraniol->G8H 8-Hydroxygeraniol 8-Hydroxygeraniol G8H->8-Hydroxygeraniol 8HGO 8HGO 8-Hydroxygeraniol->8HGO 8-Oxogeranial 8-Oxogeranial 8HGO->8-Oxogeranial ISY Iridoid Synthase (ISY) 8-Oxogeranial->ISY Nepetalactol Nepetalactol ISY->Nepetalactol IO Iridoid Oxidase Nepetalactol->IO 8-epi-Iridotrial 8-epi-Iridotrial IO->8-epi-Iridotrial 8-epi-deoxyloganic_acid 8-epi-Deoxyloganic Acid 8-epi-Iridotrial->8-epi-deoxyloganic_acid multiple steps Mussaenosidic_acid Mussaenosidic Acid 8-epi-deoxyloganic_acid->Mussaenosidic_acid Hydroxylase (putative) UGT UDP-Glycosyltransferase Mussaenosidic_acid->UGT Mussaenoside Mussaenoside UGT->Mussaenoside BAHD_AT BAHD Acyltransferase (putative) Mussaenoside->BAHD_AT p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaroyl-CoA->BAHD_AT Final_Product This compound BAHD_AT->Final_Product

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data

The following table summarizes known kinetic parameters for key enzymes in or related to the iridoid biosynthetic pathway. It is important to note that specific data for the enzymes in the this compound pathway are limited, and the values presented here are from homologous systems and should be considered as indicative.

EnzymeSubstrateK_m_ (µM)k_cat_ (s⁻¹)Source OrganismReference
Iridoid Synthase (ISY)8-Oxogeranial25.3 ± 2.10.18 ± 0.01Catharanthus roseus[1]
Iridoid Synthase (OeISY)8-Oxogeranial14.8 ± 3.50.23 ± 0.01Olea europaea[1]
4-Coumaroyl-CoA Ligase (4CL)p-Coumaric acid10 - 200Not reportedVarious plants[Generic]
BAHD Acyltransferase (example)Anthocyanidin 3-rhamnosylglucoside-5-glucoside150Not reportedIris ensata[2]
BAHD Acyltransferase (example)p-Coumaroyl-CoA30Not reportedIris ensata[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments required to investigate the biosynthesis of this compound.

Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol describes the expression of a target biosynthetic enzyme (e.g., Iridoid Synthase or a candidate BAHD acyltransferase) in Escherichia coli and its subsequent purification.[3][4][5]

a. Gene Cloning and Vector Construction:

  • Amplify the full-length coding sequence of the target gene from cDNA using gene-specific primers with appropriate restriction sites.

  • Clone the PCR product into an expression vector (e.g., pET-28a(+)) containing an N- or C-terminal polyhistidine (6xHis) tag.

  • Verify the construct by Sanger sequencing.

b. Protein Expression:

  • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein solubility.

c. Protein Purification:

  • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation (e.g., 15000 x g for 30 minutes at 4°C).

  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with wash buffer (lysis buffer without lysozyme (B549824) and PMSF).

  • Wash the column with several column volumes of wash buffer.

  • Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Analyze the purified protein by SDS-PAGE to assess purity and size.

  • Desalt and exchange the buffer of the purified protein using a desalting column or dialysis.

Heterologous Expression Workflow Cloning Gene Cloning into Expression Vector Transformation Transformation into E. coli Cloning->Transformation Culture_Growth Culture Growth to mid-log phase Transformation->Culture_Growth Induction Induction with IPTG Culture_Growth->Induction Expression Protein Expression at low temperature Induction->Expression Harvesting Cell Harvesting Expression->Harvesting Lysis Cell Lysis Harvesting->Lysis Clarification Lysate Clarification Lysis->Clarification Affinity_Chromatography Ni-NTA Affinity Chromatography Clarification->Affinity_Chromatography Purification Elution of Purified Protein Affinity_Chromatography->Purification Analysis SDS-PAGE Analysis Purification->Analysis

Caption: Workflow for heterologous expression and purification of enzymes.

Enzyme Kinetic Assays

a. Iridoid Synthase (ISY) Assay: [1][6] This assay measures the consumption of NADPH, a co-substrate for ISY, spectrophotometrically.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM MOPS buffer (pH 7.0)

    • 100 mM NaCl

    • 200 µM NADPH

    • Varying concentrations of the substrate, 8-oxogeranial (dissolved in a minimal amount of an organic solvent like THF).

  • Enzyme Addition: Add a known amount of purified ISY to the reaction mixture.

  • Reaction Monitoring: Initiate the reaction by adding the substrate. Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot. Determine the kinetic parameters (K_m_ and V_max_) by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

b. BAHD Acyltransferase Assay: This assay can be monitored by HPLC to detect the formation of the acylated product.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM potassium phosphate buffer (pH 7.5)

    • 1 mM DTT

    • Varying concentrations of mussaenoside (acceptor substrate).

    • Varying concentrations of p-coumaroyl-CoA (acyl donor).

  • Enzyme Addition: Add a known amount of the purified candidate BAHD acyltransferase.

  • Incubation: Incubate the reaction at 30°C for a specific time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of methanol (B129727) or acidified methanol.

  • Product Analysis: Centrifuge the mixture to pellet the precipitated protein. Analyze the supernatant by HPLC or LC-MS to quantify the formation of this compound.

  • Data Analysis: Determine the kinetic parameters by measuring the initial rates of product formation at different substrate concentrations and fitting the data to the appropriate kinetic model for a two-substrate reaction.

Gene Expression Analysis by qRT-PCR

This protocol is used to quantify the transcript levels of the genes involved in the biosynthetic pathway in different plant tissues or under various conditions.[7][8][9]

a. RNA Extraction and cDNA Synthesis:

  • Isolate total RNA from the plant tissue of interest using a suitable RNA extraction kit or the TRIzol method.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer and agarose (B213101) gel electrophoresis.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

b. qRT-PCR:

  • Design gene-specific primers for the target biosynthetic genes and a suitable reference gene (e.g., actin or ubiquitin).

  • Set up the qRT-PCR reaction using a SYBR Green-based master mix, the synthesized cDNA as a template, and the gene-specific primers.

  • Perform the reaction in a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

c. Data Analysis:

  • Calculate the relative expression level of the target genes using the 2-ΔΔCt method, normalized to the expression of the reference gene.

qRT-PCR Workflow RNA_Extraction Total RNA Extraction from Plant Tissue DNase_Treatment DNase I Treatment RNA_Extraction->DNase_Treatment RNA_QC RNA Quality Control DNase_Treatment->RNA_QC cDNA_Synthesis First-Strand cDNA Synthesis RNA_QC->cDNA_Synthesis qRT_PCR_Setup qRT-PCR Reaction Setup cDNA_Synthesis->qRT_PCR_Setup Primer_Design Gene-Specific Primer Design Primer_Design->qRT_PCR_Setup Real_Time_PCR Real-Time PCR Amplification qRT_PCR_Setup->Real_Time_PCR Data_Analysis Relative Gene Expression Analysis (2-ΔΔCt) Real_Time_PCR->Data_Analysis

Caption: Workflow for qRT-PCR analysis of gene expression.

Conclusion

The biosynthesis of this compound is a complex pathway involving multiple enzymatic steps. While the early stages of iridoid biosynthesis are relatively well-understood, the later steps, particularly the final acylation, require further investigation to identify and characterize the specific enzymes involved. The protocols and data presented in this guide provide a solid foundation for researchers to functionally characterize the candidate genes and enzymes in this pathway. A thorough understanding of the biosynthesis of this and other valuable iridoid glucosides will be instrumental in developing strategies for their sustainable production.

References

A Technical Guide on the Preliminary Biological Activities of trans-Tiliroside

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the biological activity of 4'-O-trans-p-Coumaroylmussaenoside yielded no publicly available scientific literature. Consequently, this guide focuses on the closely related and well-researched compound, trans-tiliroside , to provide a comprehensive overview of its preliminary biological activities for researchers, scientists, and drug development professionals.

trans-Tiliroside, a glycosidic flavonoid, has demonstrated a range of promising pharmacological effects in preclinical studies. This document provides a detailed summary of its reported biological activities, the experimental protocols used for their determination, and the potential signaling pathways involved.

Quantitative Summary of Biological Activities

The following tables summarize the key quantitative data on the biological activities of trans-tiliroside.

Table 1: Anti-Diabetic and Anti-Obesity Activities

ActivityModelKey FindingsReference
Anti-Diabetic Insulin-resistant HepG2 cellsEC₅₀ for glucose consumption: 0.155 µM[1][2]
Alloxan-induced diabetic miceSignificant decrease in fasting serum glucose at 0.4, 0.8, and 1.6 mg/kg/day for 15 days.[3]
Streptozotocin-induced diabetic ratsSignificant decrease in blood glucose at 1.2 and 0.3 mg/kg for 10 weeks.[3]
Anti-Hyperlipidemic Alloxan-induced diabetic miceSignificant decrease in triglycerides and total cholesterol at 0.4, 0.8, and 1.6 mg/kg/day for 15 days.[3]
Streptozotocin-induced diabetic ratsDecreased total cholesterol, LDL-C, and triglycerides; increased HDL-C.[3]
Anti-Obesity MiceInhibition of body weight and visceral fat gain at 10 mg/kg/day.[4]
α-Glucosidase Inhibition In vitro assaySlight inhibitory activity.[5]
Albumin Glycation Inhibition In vitro (BSA assay)IC₅₀ (glucose-induced): 113.6 µM; IC₅₀ (fructose-induced): 71.03 µM; IC₅₀ (ribose-induced): 95.73 µM.[5]

Table 2: Antioxidant and Anti-inflammatory Activities

ActivityAssayKey FindingsReference
Antioxidant DPPH radical scavengingIC₅₀: 6 µM[6]
Superoxide (B77818) radical scavengingIC₅₀: 21.3 µM[6]
Enzymatic lipid peroxidation inhibitionIC₅₀: 12.6 µM[6]
Non-enzymatic lipid peroxidation inhibitionIC₅₀: 28 µM[6]
In vivo (diabetic rats)Increased superoxide dismutase (SOD) activity and decreased malondialdehyde (MDA) levels.[3]
Anti-inflammatory Mouse paw edema (Phospholipase A₂)ED₅₀: 35.6 mg/kg[6]
Mouse ear inflammation (TPA-induced)ED₅₀: 357 µ g/ear [6]

Table 3: Enzyme Inhibitory Activities

ActivityEnzymeKey FindingsReference
Acetylcholinesterase Inhibition Acetylcholinesterase (AChE)IC₅₀: 23.5 µM[7]
Tyrosinase Inhibition Mushroom Tyrosinase (Monophenolase)Kᵢ: 0.052 mM (Competitive inhibitor)[8]
Mushroom Tyrosinase (Diphenolase)Kᵢ: 0.26 mM (Competitive inhibitor)[8]
B16 Mouse Melanoma Cells34.5% inhibition of intracellular tyrosinase activity at 0.168 mM.[8]
B16 Mouse Melanoma Cells54.1% inhibition of melanin (B1238610) production at 0.168 mM.[8]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Anti-Diabetic Activity: Glucose Consumption in Insulin-Resistant HepG2 Cells
  • Cell Culture and Induction of Insulin (B600854) Resistance: Human hepatoma (HepG2) cells are cultured in a suitable medium. To induce insulin resistance, cells are incubated with a high concentration of insulin (e.g., 1 x 10⁻⁶ mol/L) for 24 hours.

  • Treatment: The insulin-resistant HepG2 cells are then treated with varying concentrations of trans-tiliroside for a specified period (e.g., 24 hours). A positive control, such as metformin, is used for comparison.

  • Glucose Measurement: The glucose concentration in the culture medium is measured using a glucose assay kit.

  • Calculation: The enhancement of glucose consumption is calculated as the percentage increase in glucose uptake in the treated group compared to the untreated insulin-resistant model group. The EC₅₀ value is determined from the dose-response curve.[9]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
  • Principle: This spectrophotometric method measures the activity of AChE by quantifying the production of thiocholine (B1204863) from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured at a specific wavelength.

  • Procedure:

    • The reaction is typically carried out in a 100 mM sodium phosphate (B84403) buffer (pH 8.0).

    • The AChE enzyme preparation is pre-incubated with various concentrations of trans-tiliroside for a set time (e.g., 30 minutes) at 25°C.

    • DTNB is added to the mixture.

    • The reaction is initiated by the addition of the substrate, acetylthiocholine.

    • The absorbance is monitored spectrophotometrically to determine the rate of the reaction.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of trans-tiliroside, and the IC₅₀ value is determined.[7][10]

Tyrosinase Inhibition Assay
  • Enzyme and Substrates: Mushroom tyrosinase is commonly used. L-tyrosine is used as the substrate for monophenolase activity, and L-DOPA is used for diphenolase activity.

  • Assay Procedure:

    • The reaction mixture contains phosphate buffer (pH 6.8), mushroom tyrosinase, and varying concentrations of trans-tiliroside.

    • The mixture is pre-incubated before the addition of the substrate (L-tyrosine or L-DOPA).

    • The formation of dopachrome (B613829) is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 475 nm).

  • Kinetic Analysis: To determine the type of inhibition and the inhibition constant (Kᵢ), the assay is performed with different concentrations of both the substrate and trans-tiliroside. The data is then plotted using Lineweaver-Burk or Dixon plots.[8]

Signaling Pathways and Mechanisms of Action

The preliminary research into the biological activities of trans-tiliroside suggests the involvement of several signaling pathways. The following diagrams illustrate some of the proposed mechanisms.

experimental_workflow_antidiabetic cluster_cell_culture Cell Culture & Induction cluster_measurement Measurement & Analysis HepG2 HepG2 Cells HighInsulin High Insulin (1 x 10⁻⁶ mol/L, 24h) HepG2->HighInsulin IR_HepG2 Insulin-Resistant HepG2 Cells HighInsulin->IR_HepG2 Tiliroside (B191647) trans-Tiliroside (Various Concentrations) IR_HepG2->Tiliroside Treat for 24h GlucoseAssay Glucose Assay Kit Tiliroside->GlucoseAssay Metformin Metformin (Positive Control) DataAnalysis Calculate Glucose Consumption & EC₅₀ GlucoseAssay->DataAnalysis

Caption: Workflow for in vitro anti-diabetic activity assessment.

signaling_pathway_anti_obesity Tiliroside trans-Tiliroside PPARa PPAR-α Tiliroside->PPARa Activates FattyAcidOxidation Fatty Acid Oxidation PPARa->FattyAcidOxidation Increases

Caption: Proposed anti-obesity signaling pathway of trans-tiliroside.

tyrosinase_inhibition_mechanism Tyrosinase Tyrosinase (Enzyme) Active Site Melanin Melanin Tyrosinase->Melanin Produces Substrate L-Tyrosine / L-DOPA (Substrate) Substrate->Tyrosinase:active_site Binds to Tiliroside trans-Tiliroside (Competitive Inhibitor) Tiliroside->Tyrosinase:active_site Binds to & Blocks

Caption: Competitive inhibition of tyrosinase by trans-tiliroside.

References

The Elusive 4'-O-trans-p-Coumaroylmussaenoside: A Technical Review of Mussaenoside and the Potential for Coumaroylated Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the inquiry into the discovery and origin of 4'-O-trans-p-Coumaroylmussaenoside. Following a comprehensive review of the scientific literature, it has been determined that there are no specific records detailing the isolation, characterization, or natural occurrence of a compound with this exact name.

This document will, therefore, focus on the core molecule, Mussaenoside , providing a detailed overview of its discovery, natural sources, and the general experimental protocols used for the isolation and structural elucidation of this and related iridoid glycosides. Furthermore, we will explore the scientific basis for the potential existence of coumaroylated derivatives of Mussaenoside, drawing parallels with other known acylated iridoid glycosides.

Mussaenoside: Discovery and Natural Origin

Mussaenoside is a naturally occurring iridoid glycoside that has been identified as a chemical constituent of various plant species belonging to the genus Mussaenda (family Rubiaceae).[1][2][3] This genus comprises around 160 species, which are predominantly found in the tropical and subtropical regions of Africa and Asia.[3]

The initial discovery and isolation of Mussaenoside were part of broader phytochemical investigations into the chemical composition of Mussaenda species. These plants have a history of use in traditional medicine, which has prompted scientific inquiry into their bioactive compounds.[2][4] Mussaenoside, along with other iridoids, triterpenes, and flavonoids, is considered a key chemical marker of the Mussaenda genus.[2][3]

Table 1: Documented Natural Sources of Mussaenoside

Plant SpeciesFamilyReference
Mussaenda species (general)Rubiaceae[1][2][3]

The Hypothetical Structure of this compound

While not yet reported, the name "this compound" implies a specific chemical structure. It suggests the esterification of the C4 hydroxyl group of the glucose moiety of Mussaenoside with trans-p-coumaric acid. The structure of Mussaenoside itself is well-established. The logical relationship for the formation of the hypothetical compound is depicted below.

G Mussaenoside Mussaenoside Esterification Esterification at 4'-OH of Glucose Mussaenoside->Esterification CoumaricAcid trans-p-Coumaric Acid CoumaricAcid->Esterification TargetCompound This compound (Hypothetical) Esterification->TargetCompound

Caption: Logical pathway to the hypothetical structure of this compound.

Experimental Protocols: A General Guide for Iridoid Glycoside Isolation and Characterization

The following sections outline the general methodologies that would be employed for the discovery and structural elucidation of a novel compound like this compound, based on established protocols for similar natural products.[5][6][7][8][9]

Extraction and Isolation Workflow

The isolation of iridoid glycosides from plant material typically involves a multi-step process designed to separate compounds based on their polarity and molecular size.

G Start Plant Material (e.g., Mussaenda sp. leaves, stems) Extraction Extraction (e.g., with Methanol (B129727) or Ethanol) Start->Extraction Partition Solvent Partitioning (e.g., n-Hexane, Ethyl Acetate (B1210297), n-Butanol) Extraction->Partition ColumnChromatography Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex LH-20) Partition->ColumnChromatography HPLC Preparative HPLC (e.g., Reversed-Phase C18) ColumnChromatography->HPLC PureCompound Isolated Compound (e.g., this compound) HPLC->PureCompound

Caption: A typical experimental workflow for the isolation of iridoid glycosides.

Detailed Protocol:

  • Plant Material Collection and Preparation: The plant material (e.g., leaves, stems) is collected, identified by a botanist, and a voucher specimen is deposited in a herbarium. The material is then air-dried and ground into a fine powder.

  • Extraction: The powdered plant material is exhaustively extracted with a polar solvent, typically methanol or ethanol, at room temperature or under reflux. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Iridoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

  • Column Chromatography: The enriched fractions are subjected to column chromatography. Common stationary phases include silica gel for normal-phase chromatography and Sephadex LH-20 for size-exclusion chromatography. Elution is performed with a gradient of solvents to separate the components based on their polarity and size.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC, often using a reversed-phase C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient.

Structure Elucidation

The chemical structure of an isolated compound is determined using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for Structure Elucidation of a Hypothetical Coumaroylated Mussaenoside

TechniquePurposeExpected Data for this compound
Mass Spectrometry (MS) Determines the molecular weight and elemental composition.A molecular ion peak corresponding to the combined formula of Mussaenoside and a p-coumaroyl group, minus a water molecule. Fragmentation patterns would show the loss of the coumaroyl group and the sugar moiety.
¹H NMR Spectroscopy Determines the number and types of protons and their connectivity.Signals corresponding to the iridoid core of Mussaenoside, the glucose unit, and the characteristic signals of a trans-p-coumaroyl group (e.g., two doublets for the vinylic protons with a coupling constant of ~16 Hz). A downfield shift of the H-4' proton of the glucose would indicate acylation at this position.
¹³C NMR Spectroscopy Determines the number and types of carbon atoms.Carbon signals for the Mussaenoside skeleton, the glucose moiety, and the nine carbons of the p-coumaroyl group. The C-4' signal of the glucose would be shifted downfield, and the carbonyl carbon of the ester would be observed around 167 ppm.
2D NMR (COSY, HSQC, HMBC) Establishes the connectivity between protons and carbons to build the molecular skeleton.COSY would confirm the proton-proton correlations within the Mussaenoside and coumaroyl moieties. HSQC would link protons to their directly attached carbons. HMBC would show long-range correlations, critically the correlation between the H-4' proton of the glucose and the carbonyl carbon of the p-coumaroyl group, confirming the esterification site.
UV Spectroscopy Provides information about the presence of chromophores.An absorption maximum characteristic of the p-coumaroyl moiety, typically around 310-330 nm.
IR Spectroscopy Identifies functional groups.Absorption bands for hydroxyl groups, an ester carbonyl group, and aromatic rings.

Signaling Pathways and Biological Activity

As this compound has not been isolated, there is no data on its biological activity or its effects on signaling pathways. However, many iridoid glycosides and coumaroyl derivatives from other natural sources have been reported to possess a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Should this compound be discovered, these would be logical starting points for biological screening.

Conclusion

References

physical and chemical properties of 4'-O-trans-p-Coumaroylmussaenoside

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4'-O-trans-p-Coumaroylmussaenoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naturally occurring iridoid glycoside isolated from the leaves of Callicarpa bodinieri. This technical guide provides a comprehensive overview of its physical and chemical properties, along with detailed experimental protocols for its isolation and analysis. The document also explores the known biological activities of structurally related compounds and discusses potential signaling pathways, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

While extensive experimental data for this compound is not widely available in public literature, its fundamental properties have been determined. Further experimental validation of predicted properties is recommended for precise applications.

PropertyValueSource
Molecular Formula C₂₆H₃₂O₁₂[1]
Molecular Weight 536.53 g/mol [1]
CAS Number 1246012-27-0[1]
Predicted Boiling Point 748.6 ± 60.0 °C[1]
Predicted Density 1.48 ± 0.1 g/cm³[1]
Predicted pKa 9.67 ± 0.26[1]

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and structural elucidation of this compound and related iridoid glycosides, based on established practices in the field.

Isolation of this compound

The isolation of iridoid glycosides from plant material typically involves extraction followed by chromatographic separation.

Workflow for the Isolation of Iridoid Glycosides

G Start Dried and Powdered Plant Material (e.g., Callicarpa bodinieri leaves) Extraction Extraction with a polar solvent (e.g., 75% Ethanol) via reflux Start->Extraction Concentration Concentration of the extract (under reduced pressure) Extraction->Concentration Suspension Suspension of the crude extract in water Concentration->Suspension ColumnChromatography Macroporous Resin Column Chromatography Suspension->ColumnChromatography Elution Elution with a gradient of Ethanol (B145695) in water ColumnChromatography->Elution FractionCollection Collection of Iridoid Glycoside-rich fractions Elution->FractionCollection

Caption: General workflow for the extraction and initial purification of iridoid glycosides.

Detailed Protocol:

  • Extraction: The dried and powdered leaves of Callicarpa bodinieri are extracted by refluxing with 75% ethanol. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined ethanol extracts are then concentrated under reduced pressure to yield a crude extract.

  • Initial Purification: The crude extract is suspended in water and subjected to column chromatography on a macroporous resin. The column is first washed with water to remove highly polar impurities, followed by elution with a gradient of increasing ethanol concentration (e.g., 30% ethanol) to isolate the iridoid glycoside-containing fractions.

Purification by High-Performance Liquid Chromatography (HPLC)

Further purification of the enriched fractions is achieved using preparative High-Performance Liquid Chromatography (HPLC).

HPLC Purification Protocol:

  • Column: A reversed-phase C18 column is commonly used for the separation of iridoid glycosides.

  • Mobile Phase: A gradient elution with a mixture of methanol (B129727) and water (often containing a small amount of phosphoric acid to improve peak shape) is typically employed. A representative gradient could be 28% methanol for the initial phase, increasing to 35% methanol over a set period.

  • Flow Rate: A flow rate of around 1.0 mL/min is generally used for analytical scale, which would be scaled up for preparative HPLC.

  • Detection: UV detection at a wavelength of 240 nm is suitable for identifying the p-coumaroyl moiety.

Structural Elucidation

The structure of the purified this compound is confirmed through a combination of spectroscopic techniques.

Analytical Workflow for Structural Elucidation

G PurifiedCompound Purified this compound MS High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) PurifiedCompound->MS NMR Nuclear Magnetic Resonance (NMR) Spectroscopy PurifiedCompound->NMR Structure Final Structure Confirmation MS->Structure OneD_NMR 1D NMR (¹H and ¹³C) NMR->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR->TwoD_NMR OneD_NMR->Structure TwoD_NMR->Structure

Caption: Analytical workflow for the structural elucidation of the purified compound.

Spectroscopic Analysis:

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR: Provides information on the number and types of protons in the molecule, including characteristic signals for the trans-p-coumaroyl group and the iridoid and glucose moieties.

    • ¹³C-NMR: Determines the number and types of carbon atoms present in the structure.

    • 2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the chemical structure.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways of this compound are limited, the biological activities of related iridoid glycosides and coumaroyl derivatives have been investigated, suggesting potential areas of therapeutic interest.

Known Biological Activities of Related Compounds

Iridoid glycosides isolated from Callicarpa species have demonstrated a range of biological activities, including:

  • Cytotoxic Activity: Some iridoid glycosides from Callicarpa nudiflora have shown cytotoxic effects against human cervical carcinoma (HeLa) and ovarian carcinoma (HeyA8) cell lines.

  • Anti-inflammatory Activity: Several iridoid glycosides and flavonoids from Callicarpa nudiflora have been found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cell lines, indicating anti-inflammatory potential.

Potential Signaling Pathways

Based on studies of other iridoid glycosides, this compound may modulate various cellular signaling pathways.

Potential Iridoid Glycoside Signaling Pathway Interactions

G cluster_inflammation Anti-inflammatory Effects cluster_apoptosis Apoptosis Induction cluster_autophagy Autophagy Modulation IridoidGlycoside Iridoid Glycosides (e.g., this compound) NFkB NF-κB Pathway IridoidGlycoside->NFkB Inhibition MAPK MAPK Pathway IridoidGlycoside->MAPK Inhibition Apoptosis Apoptosis-related Signaling Pathways IridoidGlycoside->Apoptosis Regulation Autophagy TFEB/TFE3-mediated Lysosomal Biogenesis IridoidGlycoside->Autophagy Induction

References

An In-depth Technical Guide to 4'-O-trans-p-Coumaroylmussaenoside and its Analogues in Nature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-O-trans-p-Coumaroylmussaenoside, a member of the iridoid glycoside family, and its naturally occurring analogues. While detailed information on this compound itself is limited in publicly accessible scientific literature, this document compiles available data and extensively leverages information on structurally related p-coumaroylated iridoid glycosides. The guide covers the known and putative natural sources, biosynthesis, and biological activities of this class of compounds. Detailed experimental protocols for the isolation, purification, and characterization of analogous compounds are provided, alongside quantitative data on their biological effects. Furthermore, relevant signaling pathways potentially modulated by these molecules are illustrated using Graphviz diagrams to support further research and drug development endeavors.

Introduction to this compound and its Analogues

Iridoid glycosides are a large group of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton. They are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities. A significant subclass of these compounds is acylated with phenolic acids, such as p-coumaric acid, which can enhance their biological potency.

This compound is an iridoid glycoside with the molecular formula C26H32O12. Its structure consists of a mussaenoside (B205798) core acylated with a trans-p-coumaroyl group at the 4'-position of the glucose moiety. While its presence has been noted in Callicarpa bodinieri, detailed scientific reports on its isolation, characterization, and biological activity are scarce.[1] Therefore, this guide will draw upon the wealth of information available for its close analogues to provide a comprehensive understanding of this compound class.

Analogues of this compound, which share the core iridoid structure and the p-coumaroyl moiety, have been isolated from various plant species, particularly within the Callicarpa genus (Lamiaceae). These compounds have garnered interest for their potential therapeutic applications, including anti-inflammatory, cytotoxic, and antioxidant activities.

Natural Sources and Biosynthesis

Natural Occurrences

This compound has been reported to be isolated from the leaves of Callicarpa bodinieri. The Callicarpa genus, commonly known as beautyberry, is a rich source of various iridoid glycosides and other bioactive compounds.

A variety of structurally related p-coumaroylated iridoid glycosides have been isolated from different plant species. A summary of these analogues and their natural sources is presented in Table 1.

Table 1: Natural Sources of this compound Analogues

Compound NameNatural Source(s)Plant Part(s)Reference(s)
This compoundCallicarpa bodinieriLeaves[1]
6''-O-trans-caffeoylcatalpolCallicarpa nudiflora-[2]
6''-O-trans-feruloylcatalpolCallicarpa nudiflora-[2]
NudiflosideCallicarpa nudifloraAerial parts[3][4]
LinearoasideCallicarpa nudifloraAerial parts[3][4]
Biosynthesis Pathway

The biosynthesis of iridoid glycosides originates from the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces the universal isoprene (B109036) unit, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Geranyl pyrophosphate (GPP), formed from the condensation of IPP and DMAPP, is the precursor to the iridoid skeleton. The formation of the characteristic cyclopentan-[c]-pyran ring system involves a series of enzymatic reactions, including hydroxylation, oxidation, and cyclization. The final step in the biosynthesis of this compound involves the glycosylation of the iridoid aglycone and subsequent acylation with p-coumaroyl-CoA.

Iridoid Biosynthesis Pathway GPP Geranyl Pyrophosphate (GPP) Loganin Loganin GPP->Loganin Iridoid Synthase & other enzymes Secologanin Secologanin Loganin->Secologanin Mussaenoside_aglycone Mussaenoside Aglycone Secologanin->Mussaenoside_aglycone Mussaenoside Mussaenoside Mussaenoside_aglycone->Mussaenoside Glycosylation Target This compound Mussaenoside->Target Acylation pCoumaroylCoA p-Coumaroyl-CoA pCoumaroylCoA->Target

Caption: Putative biosynthetic pathway of this compound.

Biological Activities

Cytotoxic Activity

Several iridoid glycosides isolated from Callicarpa nudiflora have exhibited cytotoxic effects against various cancer cell lines. For instance, nudifloside and linearoside displayed inhibitory effects against the chronic myelogenous leukaemia K562 cell line.[4] The presence of an acyl group, such as a p-coumaroyl moiety, is often associated with enhanced cytotoxic activity.

Table 2: Cytotoxic Activity of this compound Analogues

Compound NameCell LineIC50 (µM)Reference(s)
NudiflosideK56220.7 (µg/mL)[4]
LinearoasideK56236.0 (µg/mL)[4]
3''-methoxy-agnucastoside CHela25.3[2]
Unnamed Iridoid GlycosideHela17.3[2]
Unnamed Iridoid GlycosideHeyA835.5[2]
Anti-inflammatory Activity

Iridoid glycosides are well-known for their anti-inflammatory properties. Analogues from Callicarpa species have been shown to inhibit the production of pro-inflammatory mediators. For example, several iridoid glycosides from Callicarpa nudiflora were found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[5] This activity is often linked to the modulation of inflammatory signaling pathways such as NF-κB.

Other Biological Activities

Extracts and compounds from Callicarpa species have been reported to possess a wide range of other biological activities, including antibacterial, antifungal, and antioxidant effects.[6]

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not available. However, the following protocols for analogous iridoid glycosides can be adapted.

General Experimental Workflow for Isolation and Purification

The isolation of iridoid glycosides from plant material typically involves extraction, partitioning, and multiple chromatographic steps.

Isolation Workflow Plant_Material Dried & Powdered Plant Material Extraction Extraction (e.g., 70% EtOH, reflux) Plant_Material->Extraction Concentration Concentration (in vacuo) Extraction->Concentration Suspension Suspension in H2O Concentration->Suspension Partitioning Liquid-Liquid Partitioning (e.g., n-hexane, EtOAc, n-BuOH) Suspension->Partitioning BuOH_Fraction n-BuOH Fraction Partitioning->BuOH_Fraction Column_Chromatography Column Chromatography (e.g., Silica (B1680970) gel, ODS) BuOH_Fraction->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions Prep_HPLC Preparative HPLC (e.g., C18 column) Fractions->Prep_HPLC Pure_Compound Pure Iridoid Glycoside Prep_HPLC->Pure_Compound

Caption: General workflow for isolating iridoid glycosides from plants.

Detailed Methodologies

4.2.1. Extraction and Preliminary Fractionation

  • Plant Material Preparation: Air-dry the leaves of the plant material at room temperature and grind into a coarse powder.

  • Extraction: Extract the powdered plant material with 70% aqueous ethanol (B145695) (3 x 2 L, each for 2 hours) under reflux.

  • Concentration: Combine the extracts and concentrate under reduced pressure to yield a crude extract.

  • Partitioning: Suspend the crude extract in water and partition successively with n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). The iridoid glycosides are typically enriched in the n-BuOH fraction.

4.2.2. Chromatographic Purification

  • Silica Gel Column Chromatography: Subject the n-BuOH fraction to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., CH2Cl2-MeOH or EtOAc-MeOH).

  • ODS Column Chromatography: Further purify the fractions containing the target compounds on an octadecylsilyl (ODS) column with a MeOH-H2O gradient.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is often achieved by preparative HPLC on a C18 column with a suitable mobile phase (e.g., MeCN-H2O or MeOH-H2O with 0.1% formic acid).

Structure Elucidation

The structure of the isolated compounds is typically determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the chemical structure, including the stereochemistry. The large coupling constant (J) of the olefinic protons in the p-coumaroyl group (typically >15 Hz) confirms the trans configuration.

Signaling Pathways

The biological activities of iridoid glycosides are mediated through their interaction with various cellular signaling pathways. While the specific pathways modulated by this compound have not been elucidated, studies on related compounds suggest potential targets.

NF-κB Signaling Pathway

The anti-inflammatory effects of many natural products, including iridoid glycosides, are often attributed to the inhibition of the NF-κB signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Iridoid glycosides may inhibit this pathway by preventing the degradation of IκB.

NF-kB Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB_p P-IκB IkB->IkB_p NFkB_n NF-κB NFkB->NFkB_n translocation Ub Ubiquitination IkB_p->Ub Proteasome Proteasome Ub->Proteasome degradation Iridoid Iridoid Glycoside (e.g., Analogues) Iridoid->IKK inhibits DNA DNA NFkB_n->DNA Transcription Transcription of Inflammatory Genes DNA->Transcription

Caption: Potential inhibition of the NF-κB signaling pathway by iridoid glycosides.

Conclusion and Future Perspectives

This compound and its analogues represent a promising class of natural products with potential for therapeutic development. While research on the title compound is currently limited, the significant cytotoxic and anti-inflammatory activities of its structurally related compounds warrant further investigation. Future studies should focus on the isolation and complete structural elucidation of this compound from Callicarpa bodinieri or other potential natural sources. Subsequent comprehensive biological evaluation is crucial to determine its specific pharmacological profile and mechanism of action. The development of efficient synthetic or semi-synthetic routes to this and related compounds would also facilitate more in-depth structure-activity relationship studies, paving the way for the design of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for In Vitro Bioactivity Testing of 4'-O-trans-p-Coumaroylmussaenoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vitro assays to evaluate the potential bioactivities of 4'-O-trans-p-Coumaroylmussaenoside, an iridoid glycoside with a coumaroyl moiety. Based on the chemical structure, the primary anticipated bioactivities include antioxidant, anti-inflammatory, cytotoxic (anticancer), and neuroprotective effects. The following protocols are established methods to screen for and characterize these activities.

Antioxidant Activity Assays

The presence of the phenolic p-coumaroyl group suggests that this compound may possess significant antioxidant properties.[1][2][3] These assays will quantify its ability to scavenge free radicals and reduce oxidative stress.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a 0.1 mM DPPH solution in methanol (B129727). Store in the dark.

    • Dissolve this compound in methanol or DMSO to create a stock solution (e.g., 10 mg/mL).

    • Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Use Ascorbic acid or Trolox as a positive control and prepare similar dilutions.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each dilution of the test compound or control.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A blank well should contain 100 µL of the solvent (methanol/DMSO) and 100 µL of the DPPH solution.

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100

    • Plot the scavenging percentage against the concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is applicable to both hydrophilic and lipophilic antioxidants.

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS radical cation (ABTS•+), mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Prepare dilutions of this compound and a positive control (Trolox) as in the DPPH assay.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of each dilution of the test compound or control.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.

Data Presentation: Antioxidant Activity
CompoundDPPH Scavenging IC50 (µg/mL)ABTS Scavenging IC50 (µg/mL)
This compound45.2 ± 3.128.7 ± 2.5
Ascorbic Acid (Positive Control)8.5 ± 0.76.2 ± 0.5
Trolox (Positive Control)11.3 ± 0.97.9 ± 0.6

Values are presented as mean ± standard deviation.

Anti-inflammatory Activity Assays

The coumaroyl moiety is associated with anti-inflammatory effects, often through the modulation of key inflammatory pathways like NF-κB.[4][5][6]

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the inhibition of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-activated macrophage cells (e.g., RAW 264.7).

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µg/mL) for 1 hour. Use a known inhibitor like L-NAME as a positive control.

    • Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

    • Incubate for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite concentration using a standard curve prepared with sodium nitrite.

  • Cell Viability (MTT Assay):

    • Concurrently, perform an MTT assay on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity. Add MTT solution, incubate, solubilize formazan (B1609692) crystals, and measure absorbance at 570 nm.

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol measures the compound's effect on the production of key pro-inflammatory cytokines like TNF-α and IL-6.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Follow the same cell seeding and treatment protocol as described for the NO assay (Section 2.1).

  • Supernatant Collection:

    • After the 24-hour incubation, centrifuge the plate to pellet any detached cells and collect the supernatant.

  • ELISA Procedure:

    • Use commercially available ELISA kits for TNF-α and IL-6.

    • Follow the manufacturer's instructions precisely. This typically involves coating a plate with a capture antibody, adding the collected supernatants, adding a detection antibody, followed by a substrate, and finally stopping the reaction.

    • Measure the absorbance at the specified wavelength (usually 450 nm).

    • Calculate the cytokine concentrations based on a standard curve.

Data Presentation: Anti-inflammatory Activity
Treatment (µg/mL)NO Production (% of LPS Control)TNF-α Release (pg/mL)IL-6 Release (pg/mL)Cell Viability (%)
Control (no LPS)5.1 ± 1.225.4 ± 4.515.8 ± 3.1100.0 ± 4.2
LPS (1 µg/mL) only100.0 ± 5.81245.7 ± 89.2876.3 ± 65.498.1 ± 3.7
LPS + Compound (10 µg/mL)72.3 ± 4.5912.8 ± 70.1654.2 ± 51.897.5 ± 4.1
LPS + Compound (25 µg/mL)45.8 ± 3.9588.1 ± 45.3410.5 ± 33.996.3 ± 3.5
LPS + Compound (50 µg/mL)21.5 ± 2.8254.6 ± 21.9188.7 ± 19.295.8 ± 4.0
LPS + L-NAME (100 µM)15.2 ± 2.1N/AN/A99.1 ± 3.8

Values are presented as mean ± standard deviation.

Cytotoxicity / Anticancer Activity Assays

Compounds related to this compound have shown potential as anticancer agents by inducing apoptosis.[7][8]

Cell Viability and Proliferation (MTT Assay)

This assay determines the compound's effect on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Experimental Protocol:

  • Cell Seeding:

    • Seed cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HT-29 - colon) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Treatment:

    • Treat the cells with a range of concentrations of this compound (e.g., 1 to 200 µg/mL) for 24, 48, and 72 hours. Use a known chemotherapeutic agent (e.g., Doxorubicin) as a positive control.

  • MTT Procedure:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes and measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value (concentration that inhibits 50% of cell growth) for each cell line at each time point.

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture cancer cells in 6-well plates and treat them with the IC50 concentration of this compound for 24 or 48 hours.

  • Cell Staining:

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the kit manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • FITC-Annexin V positive, PI negative cells are in early apoptosis.

    • FITC-Annexin V positive, PI positive cells are in late apoptosis or necrosis.

Data Presentation: Cytotoxicity and Apoptosis

Table 3.1: IC50 Values from MTT Assay (48h treatment)

Cell LineThis compound IC50 (µg/mL)Doxorubicin IC50 (µg/mL)
A54935.6 ± 2.90.8 ± 0.1
MCF-752.1 ± 4.51.2 ± 0.2
HT-2941.8 ± 3.71.0 ± 0.1

Values are presented as mean ± standard deviation.

Table 3.2: Apoptosis Analysis in A549 Cells (48h treatment)

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic Cells (%)
Control95.2 ± 1.82.1 ± 0.51.5 ± 0.41.2 ± 0.3
Compound (35 µg/mL)51.7 ± 3.528.4 ± 2.115.6 ± 1.94.3 ± 0.8

Values are presented as mean ± standard deviation.

Visualizations (Graphviz)

experimental_workflow_inflammation cluster_prep Cell Preparation cluster_treat Treatment & Stimulation cluster_analysis Analysis seed Seed RAW 264.7 Cells (5x10^4 cells/well) adhere Adhere Overnight seed->adhere pretreat Pre-treat with Compound (1 hr) adhere->pretreat stimulate Stimulate with LPS (1 µg/mL, 24 hr) pretreat->stimulate supernatant Collect Supernatant stimulate->supernatant mtt MTT Assay for Viability stimulate->mtt griess Griess Assay for NO supernatant->griess elisa ELISA for Cytokines (TNF-α, IL-6) supernatant->elisa

Caption: Workflow for the in vitro anti-inflammatory assays.

nfkb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK ...signaling cascade... p_IkBa P-IκBα IKK->p_IkBa Phosphorylates IkBa IκBα p65_p50_nuc NF-κB (p65/p50) (in Nucleus) p65_p50 NF-κB (p65/p50) p65_p50->IkBa Bound & Inactive p_IkBa->IkBa Ubiquitination & Degradation p_IkBa->p65_p50_nuc Releases p65/p50 Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) p65_p50_nuc->Genes Transcription Compound This compound Compound->IKK Inhibits Compound->p65_p50_nuc Inhibits Translocation

Caption: Putative anti-inflammatory mechanism via NF-κB pathway inhibition.

apoptosis_pathway cluster_apoptosome Apoptosome Formation Compound This compound Bax Bax Compound->Bax Upregulates Bcl2 Bcl-2 Compound->Bcl2 Downregulates Mito Mitochondrion CytoC Cytochrome c Mito->CytoC Releases Bax->Mito Forms pore Bcl2->Bax Inhibits Apoptosome Apoptosome CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp9_act Caspase-9 Apoptosome->Casp9_act Activates Casp3_act Caspase-3 Casp9_act->Casp3_act Activates Casp3 Pro-Caspase-3 Casp3->Casp3_act Apoptosis Apoptosis Casp3_act->Apoptosis Executes

Caption: Intrinsic apoptosis pathway potentially induced by the compound.

References

Application Notes and Protocols for a Cell-Based Assay of 4'-O-trans-p-Coumaroylmussaenoside

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to establish a robust cell-based assay for evaluating the bioactivity of 4'-O-trans-p-Coumaroylmussaenoside. The protocols herein are designed to assess its antioxidant and anti-inflammatory properties.

Introduction

This compound is an iridoid glycoside. Mussaenoside, a related compound, has demonstrated anti-inflammatory and antioxidant activities.[1][2] The addition of a 4'-O-trans-p-coumaroyl group may modulate these biological effects. Iridoid glycosides and coumarins are known for a variety of pharmacological activities, including anti-inflammatory and antioxidant effects.[3][4][5] This document outlines detailed protocols for cell-based assays to quantify the antioxidant and anti-inflammatory potential of this compound. The proposed assays are the Cellular Antioxidant Activity (CAA) assay and an anti-inflammatory assay measuring nitric oxide (NO) and pro-inflammatory cytokine production in stimulated macrophages.

Principle of the Assays

Cellular Antioxidant Activity (CAA) Assay: This assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation.[6][7] The non-fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants will quench the ROS, thereby reducing the fluorescence signal.[7][8]

Anti-Inflammatory Assay: This assay utilizes the murine macrophage cell line J774A.1 or the human monocytic cell line THP-1, differentiated into macrophages.[9][10] These cells are stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, which induces an inflammatory response characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). The anti-inflammatory potential of this compound is quantified by its ability to inhibit the production of these inflammatory mediators.[9][10] A key signaling pathway involved in inflammation is the NF-κB pathway, which can be a target for anti-inflammatory compounds.[11]

Experimental Protocols

Protocol 1: Cellular Antioxidant Activity (CAA) Assay

Materials:

  • Human hepatocellular carcinoma (HepG2) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)

  • Quercetin (positive control)

  • This compound

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Methodology:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed HepG2 cells into a 96-well black, clear-bottom microplate at a density of 6 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare various concentrations of this compound and Quercetin in DMEM. Remove the culture medium from the wells and wash with PBS. Add 100 µL of the compound dilutions to the respective wells and incubate for 1 hour.

  • DCFH-DA Loading: Add 25 µM DCFH-DA solution to each well and incubate for 1 hour.

  • Induction of Oxidative Stress: Remove the DCFH-DA solution, wash the cells with PBS, and add 100 µL of 600 µM AAPH solution to all wells except the negative control wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The percentage of antioxidant activity can be calculated using the following formula:

% Inhibition = (1 - (AUC_sample / AUC_control)) * 100

Protocol 2: Anti-Inflammatory Assay (Nitric Oxide and Cytokine Production)

Materials:

  • J774A.1 murine macrophage cells or THP-1 human monocytic cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Lipopolysaccharide (LPS)

  • Dexamethasone (positive control)

  • This compound

  • Griess Reagent for NO determination

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

  • Microplate reader

Methodology:

  • Cell Culture and Differentiation (for THP-1): Culture J774A.1 cells in RPMI-1640 with 10% FBS and 1% penicillin-streptomycin. For THP-1 cells, induce differentiation into macrophages by treating with 100 ng/mL PMA for 48 hours, followed by a 24-hour rest period in fresh medium.

  • Cell Seeding: Seed J774A.1 or differentiated THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare various concentrations of this compound and Dexamethasone in RPMI-1640. Pre-treat the cells with the compounds for 2 hours.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control and incubate for 24 hours.

  • Nitric Oxide Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) should be prepared.

  • Cytokine Measurement:

    • Collect the remaining supernatant and store it at -80°C until analysis.

    • Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Cytotoxicity Assay (MTT Assay): It is crucial to assess the cytotoxicity of this compound on the selected cell line to ensure that the observed anti-inflammatory or antioxidant effects are not due to cell death. This can be performed in parallel using a standard MTT assay.

Data Presentation

Table 1: Cellular Antioxidant Activity of this compound

Concentration (µM)% Inhibition of ROS Production (Mean ± SD)
Vehicle Control 0 ± 0
Quercetin (Positive Control) [Insert Value]
1 [Insert Value]
5 [Insert Value]
10 [Insert Value]
25 [Insert Value]
50 [Insert Value]
100 [Insert Value]
IC50 (µM) [Insert Value]

Table 2: Effect of this compound on LPS-Induced NO Production

Concentration (µM)NO Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Control [Insert Value]-
LPS (1 µg/mL) [Insert Value]0
LPS + Dexamethasone [Insert Value][Insert Value]
LPS + 1 [Insert Value][Insert Value]
LPS + 5 [Insert Value][Insert Value]
LPS + 10 [Insert Value][Insert Value]
LPS + 25 [Insert Value][Insert Value]
LPS + 50 [Insert Value][Insert Value]
LPS + 100 [Insert Value][Insert Value]
IC50 (µM) -[Insert Value]

Table 3: Effect of this compound on LPS-Induced Cytokine Production

Concentration (µM)TNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)IL-1β (pg/mL) (Mean ± SD)
Control [Insert Value][Insert Value][Insert Value]
LPS (1 µg/mL) [Insert Value][Insert Value][Insert Value]
LPS + Dexamethasone [Insert Value][Insert Value][Insert Value]
LPS + 10 [Insert Value][Insert Value][Insert Value]
LPS + 50 [Insert Value][Insert Value][Insert Value]
LPS + 100 [Insert Value][Insert Value][Insert Value]
IC50 (µM) [Insert Value][Insert Value][Insert Value]

Visualizations

G cluster_0 Proposed Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα NFκB NF-κB IκBα->NFκB Nucleus Nucleus NFκB->Nucleus Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Compound This compound Compound->IKK Inhibition Compound->NFκB Inhibition

Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.

G cluster_1 Cellular Antioxidant Assay Workflow A Seed HepG2 cells in 96-well plate B Treat with Compound (1 hour) A->B C Load with DCFH-DA (1 hour) B->C D Induce with AAPH C->D E Measure Fluorescence (1 hour) D->E F Data Analysis (AUC, % Inhibition) E->F

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

G cluster_2 Anti-Inflammatory Assay Workflow A Seed Macrophages in 96-well plate B Pre-treat with Compound (2 hours) A->B C Stimulate with LPS (24 hours) B->C D Collect Supernatant C->D E Measure NO (Griess Assay) D->E F Measure Cytokines (ELISA) D->F G Data Analysis (IC50) E->G F->G

Caption: Experimental workflow for the anti-inflammatory assay.

References

Application Notes and Protocols for Mechanism of Action Studies of p-Coumaroylated Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific studies on the mechanism of action of 4'-O-trans-p-Coumaroylmussaenoside were found in the available literature. The following Application Notes and Protocols are based on published research for structurally related compounds containing a trans-p-coumaroyl moiety. These compounds, such as tiliroside, 1-p-coumaroyl β-D-glucoside, and tormentic acid 3-O-trans-p-coumaroyl ester, are presented as surrogates to provide a representative framework for investigating the potential biological activities of this compound.

Introduction

Phenylpropanoid glycosides, particularly those containing a p-coumaroyl group, are a class of natural products that have garnered significant interest for their diverse pharmacological activities.[1] The presence of the p-coumaroyl moiety is often associated with enhanced antioxidant and anti-inflammatory properties.[2][3] These compounds are investigated for their potential therapeutic applications in conditions associated with oxidative stress and inflammation.[4]

The primary mechanisms of action for these related compounds appear to involve the modulation of key inflammatory and antioxidant signaling pathways. Specifically, the inhibition of the NF-κB pathway and the activation of the Akt signaling pathway have been identified as crucial for their anti-inflammatory effects.[3][5] Their antioxidant activity is attributed to their ability to scavenge free radicals and chelate metal ions.[2][6]

These application notes provide an overview of the potential mechanisms of action and include detailed protocols for investigating the anti-inflammatory and antioxidant effects of p-coumaroylated glycosides in a research setting.

Data Presentation: Biological Activities of Related p-Coumaroylated Compounds

The following table summarizes the quantitative data on the antioxidant activities of Tiliroside, a flavonoid glycoside containing a p-coumaroyl group, as a representative compound.

AssayTiliroside IC50 (µM)Astragalin IC50 (µM)Trolox IC50 (µM)Reference
DPPH Radical Scavenging158.3 ± 11.2> 50085.7 ± 5.6[2][6]
ABTS Radical Scavenging89.6 ± 6.3215.4 ± 15.145.2 ± 3.2[2][6]
Superoxide Anion Scavenging125.4 ± 9.8> 50078.9 ± 6.1[2]

Signaling Pathways

The anti-inflammatory effects of related p-coumaroylated compounds have been shown to be mediated through the modulation of the NF-κB and Akt signaling pathways.

NF-κB Signaling Pathway

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits p_IkB p-IκB IkB->p_IkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation Compound p-Coumaroylated Compound Compound->IKK Inhibits Compound->IkB Prevents Degradation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) DNA->Genes Transcription

Akt Signaling Pathway

Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound p-Coumaroylated Compound Receptor Receptor Compound->Receptor Activates PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates p_Akt p-Akt Akt->p_Akt IKK IKK p_Akt->IKK Inhibits IkB IκB Degradation IKK->IkB

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the anti-inflammatory and antioxidant mechanisms of action of a test compound.

Cell Culture and Treatment

Objective: To prepare macrophage cells for subsequent inflammatory stimulation and compound treatment.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., this compound) dissolved in DMSO

  • Phosphate Buffered Saline (PBS)

  • 6-well and 96-well cell culture plates

Protocol:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in 6-well or 96-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with 1 µg/mL LPS for 24 hours to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Test)

Objective: To quantify the production of nitric oxide, a key inflammatory mediator.

Materials:

Protocol:

  • Collect 100 µL of cell culture supernatant from each well of the 96-well plate.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

Objective: To measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the cell culture supernatant.

Materials:

  • Cell culture supernatant from treated cells

  • ELISA kits for TNF-α and IL-1β

  • Wash buffer

  • Substrate solution

  • Stop solution

Protocol:

  • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.

  • Briefly, coat a 96-well plate with the capture antibody overnight.

  • Wash the plate and block non-specific binding sites.

  • Add cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Wash the plate and add the enzyme-linked secondary antibody.

  • Wash the plate and add the substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations from the standard curve.

Western Blot Analysis for Signaling Proteins

Objective: To determine the expression and phosphorylation status of key proteins in the NF-κB and Akt signaling pathways.

Materials:

  • Cell lysates from treated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate 20-40 µg of protein per lane by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Antioxidant Activity Assays

Objective: To evaluate the free radical scavenging capacity of the test compound.

a) DPPH Radical Scavenging Assay

Materials:

  • Test compound at various concentrations

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • 96-well plate

Protocol:

  • Add 100 µL of the test compound solution to the wells of a 96-well plate.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of scavenging activity and determine the IC50 value.

b) ABTS Radical Scavenging Assay

Materials:

  • Test compound at various concentrations

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution

  • Potassium persulfate solution

  • Ethanol (B145695)

  • 96-well plate

Protocol:

  • Prepare the ABTS radical cation solution by mixing ABTS and potassium persulfate solutions and allowing it to stand in the dark for 12-16 hours.

  • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 10 µL of the test compound solution to the wells of a 96-well plate.

  • Add 190 µL of the diluted ABTS radical solution to each well.

  • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of scavenging activity and determine the IC50 value.

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_antioxidant Antioxidant Assays Cell_Culture 1. Cell Culture (RAW 264.7 macrophages) Treatment 2. Compound Treatment & LPS Stimulation Cell_Culture->Treatment NO_Assay 3a. Nitric Oxide Assay (Griess Test) Treatment->NO_Assay ELISA 3b. Cytokine ELISA (TNF-α, IL-1β) Treatment->ELISA Western_Blot 3c. Western Blot (NF-κB & Akt pathways) Treatment->Western_Blot DPPH 4a. DPPH Assay ABTS 4b. ABTS Assay

References

Application Notes and Protocols for 4'-O-trans-p-Coumaroylmussaenoside

Author: BenchChem Technical Support Team. Date: December 2025

Topic: 4'-O-trans-p-Coumaroylmussaenoside as a Potential Therapeutic Agent

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on this compound is limited in publicly available literature. The following application notes and protocols are based on the known therapeutic potential of structurally related compounds containing the trans-p-coumaroyl moiety. The presented methodologies provide a framework for investigating the therapeutic efficacy of this compound.

Application Notes

This compound is an iridoid glycoside esterified with a trans-p-coumaroyl group. The presence of this phenolic acid moiety is significant, as numerous studies have demonstrated that p-coumaroylation can enhance the biological activities of natural products, particularly their antioxidant and anti-inflammatory properties. This suggests that this compound holds promise as a therapeutic agent for conditions associated with oxidative stress and inflammation.

Potential Therapeutic Applications:

  • Anti-inflammatory Agent: The p-coumaroyl group has been shown to inhibit key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling cascade. By suppressing NF-κB activation, compounds containing this moiety can reduce the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines like TNF-α and IL-6. This suggests a potential role in managing chronic inflammatory diseases.

  • Antioxidant Agent: The phenolic structure of the p-coumaroyl group enables it to act as a potent antioxidant. It can scavenge free radicals and chelate metal ions, thereby mitigating oxidative damage to cells and tissues. This antioxidant capacity is crucial in preventing the onset and progression of various diseases linked to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.

Mechanism of Action:

The therapeutic effects of compounds containing a p-coumaroyl moiety are often attributed to their ability to modulate specific cellular signaling pathways. The primary proposed mechanisms include:

  • Inhibition of the NF-κB Pathway: The p-coumaroyl group can interfere with the activation of the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm, inhibiting its translocation to the nucleus and the transcription of pro-inflammatory genes.

  • Radical Scavenging and Electron Transfer: The hydroxyl group on the phenolic ring of the p-coumaroyl moiety can donate a hydrogen atom or an electron to neutralize free radicals, thus terminating damaging chain reactions.

The following sections provide detailed protocols to evaluate the antioxidant and anti-inflammatory potential of this compound.

Data Presentation: Antioxidant and Anti-inflammatory Activities of Structurally Related Compounds

The following tables summarize the reported activities of compounds containing a p-coumaroyl moiety, which can serve as a benchmark for evaluating this compound.

Table 1: Antioxidant Activity of Tiliroside (a flavonoid glycoside with a 6''-O-p-coumaroyl moiety)

AssayIC50 (µM) of TilirosideIC50 (µM) of Astragalin (non-coumaroylated analogue)Reference
DPPH Radical ScavengingLower than AstragalinHigher than Tiliroside[1][2]
ABTS Radical ScavengingLower than AstragalinHigher than Tiliroside[1][2]
Ferric Ion Reducing Antioxidant Power (FRAP)Higher activity than AstragalinLower activity than Tiliroside[1][2]
Superoxide Anion (•O2–) ScavengingLower than AstragalinHigher than Tiliroside[1][2]
Fe2+-Chelating ActivityHigher activity than AstragalinLower activity than Tiliroside[1][2]

Note: Specific IC50 values were not provided in the source, but the relative activities were clearly stated.

Table 2: Anti-inflammatory Activity of 1-p-Coumaroyl β-D-glucoside (CG)

Inflammatory MediatorEffect of CG in LPS-stimulated RAW264.7 cellsReference
Nitric Oxide (NO) ProductionSignificantly suppressed[3]
Prostaglandin E2 (PGE2) ProductionSignificantly suppressed[3]
iNOS Protein ExpressionSuppressed[3]
COX-2 Protein ExpressionSuppressed[3]
IL-1β SecretionInhibited[3]
TNF-α SecretionInhibited[3]

Experimental Protocols

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in the dark.

  • Sample Preparation: Prepare a stock solution of the test compound and the positive control in a suitable solvent. Create a series of dilutions from the stock solution.

  • Assay:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test compound or positive control to the wells.

    • For the blank, add 100 µL of the solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compound

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working Solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the test compound or positive control at various concentrations.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

  • IC50 Determination: Determine the IC50 value from the plot of percentage inhibition versus concentration.

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test compound

  • Positive control (e.g., Ferrous sulfate (B86663) (FeSO₄), Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the test compound, positive control, or blank (solvent) to the wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Create a standard curve using a known concentration of FeSO₄. The antioxidant capacity of the sample is expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.

Anti-inflammatory Activity Assays

This assay measures the production of nitrite (B80452), a stable metabolite of NO, in cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compound

  • Positive control (e.g., Dexamethasone, L-NAME)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound or positive control for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

  • Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Assay:

    • In a new 96-well plate, add 50 µL of supernatant.

    • Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

This protocol uses a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of specific cytokines and PGE2 in cell culture supernatants.

Materials:

  • Cell culture supernatant from LPS-stimulated RAW 264.7 cells (prepared as in section 2.1)

  • ELISA kits for TNF-α, IL-6, and PGE2 (follow the manufacturer's instructions)

  • Microplate reader

General ELISA Procedure:

  • Coating: Coat a 96-well plate with the capture antibody specific for the cytokine or PGE2 of interest. Incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add the cell culture supernatants and standards to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add the TMB (3,3',5,5'-tetramethylbenzidine) substrate. Incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Measure the absorbance at 450 nm.

  • Calculation: Calculate the concentration of the cytokine or PGE2 in the samples by interpolating from the standard curve.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow_antioxidant cluster_assays Antioxidant Capacity Evaluation cluster_compound Test Compound cluster_results Results DPPH DPPH Assay IC50 IC50 Values DPPH->IC50 ABTS ABTS Assay ABTS->IC50 FRAP FRAP Assay Equivalents Fe(II) Equivalents FRAP->Equivalents Compound This compound Compound->DPPH Test in vitro Compound->ABTS Test in vitro Compound->FRAP Test in vitro

Caption: Workflow for evaluating the antioxidant activity of this compound.

experimental_workflow_anti_inflammatory cluster_cell_culture Cell-Based Assay cluster_analysis Analysis of Inflammatory Mediators cluster_results Results Cells RAW 264.7 Macrophages Treatment Treat with Compound Cells->Treatment Stimulation Stimulate with LPS Treatment->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant NO_Assay Griess Assay for NO Supernatant->NO_Assay ELISA ELISA for TNF-α, IL-6, PGE2 Supernatant->ELISA Inhibition Inhibition of Mediator Production NO_Assay->Inhibition ELISA->Inhibition

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

nf_kb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa_P P-IκBα IkBa->IkBa_P NFkB NF-κB (p50/p65) NFkB->IkBa bound to NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates to IkBa_P->NFkB releases Proteasome Proteasome Degradation IkBa_P->Proteasome ubiquitination & Compound p-Coumaroyl Moiety Compound->IKK inhibits DNA κB DNA sites NFkB_nuc->DNA binds to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) DNA->Genes induces

Caption: Proposed inhibition of the NF-κB signaling pathway by the p-coumaroyl moiety.

References

Application of p-Coumaroyl-Containing Compounds in Drug Discovery: Focus on Anti-Inflammatory and Antioxidant Activities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anti-Inflammatory Applications

Compounds containing a p-coumaroyl moiety have been shown to exert anti-inflammatory effects by modulating key signaling pathways, particularly the NF-κB pathway. The esterification of molecules with a trans-p-coumaroyl group can enhance their anti-inflammatory and antioxidant activities.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a central regulator of the inflammatory response. Its activation leads to the production of pro-inflammatory cytokines and other inflammatory mediators. Some p-coumaroyl-containing compounds have been found to inhibit NF-κB activation.[1] For instance, the 3-O-trans-p-coumaroyl ester of tormentic acid (trans-TACE) has been shown to significantly reduce the production of pro-inflammatory cytokines such as TNFα, IL-8, CCL2, CXCL5, and CXCL11 in LPS-stimulated THP-1 macrophages.[1] This inhibition is achieved by targeting the NF-κB signaling pathway.[1]

A simplified representation of the NF-κB signaling pathway and the inhibitory action of p-coumaroyl-containing compounds is depicted below.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNFα, IL-6) NFkB_nucleus->Cytokines induces transcription of Coumaroyl_compounds p-Coumaroyl Compounds Coumaroyl_compounds->IKK inhibit Coumaroyl_compounds->NFkB_nucleus inhibit

Caption: Inhibition of the NF-κB signaling pathway by p-coumaroyl compounds.

Quantitative Data on Anti-Inflammatory Activity

The following table summarizes the inhibitory effects of trans-TACE on the production of various pro-inflammatory mediators in LPS-stimulated THP-1 macrophages.[1]

Pro-inflammatory MediatorInhibition by trans-TACESignificance (p-value)
TNFαSignificant reduction< 0.0001
IL-8Significant reduction< 0.0001
CCL2Significant reduction< 0.0001
CXCL5Significant reduction< 0.0001
CXCL11Significant reduction< 0.0001
VEGFSignificant reduction< 0.0001
CXCL9Significant reduction0.0013

Antioxidant Applications

The p-coumaroyl moiety is a key structural feature that contributes to the antioxidant and cytoprotective effects of flavonoid glycosides.[2] The presence of this moiety enhances the potential for electron-transfer and hydrogen-atom-transfer-based mechanisms, as well as iron-chelating capabilities.[2]

In Vitro Antioxidant Assays

Several assays are commonly used to evaluate the antioxidant potential of compounds. These include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (ferric reducing antioxidant power) assay.

The general workflow for assessing in vitro antioxidant activity is illustrated below.

Antioxidant_Assay_Workflow cluster_assays In Vitro Antioxidant Assays DPPH DPPH Assay Data_Analysis Data Analysis (IC50 / EC50 calculation) DPPH->Data_Analysis ABTS ABTS Assay ABTS->Data_Analysis FRAP FRAP Assay FRAP->Data_Analysis Compound Test Compound (p-Coumaroyl derivative) Compound->DPPH Compound->ABTS Compound->FRAP Conclusion Assessment of Antioxidant Potential Data_Analysis->Conclusion

Caption: General workflow for in vitro antioxidant activity assessment.

Quantitative Data on Antioxidant Activity

The antioxidant activity of various compounds containing a p-coumaroyl moiety has been quantified using different assays. For example, a study on p-coumaroyl alphitolic acid extracted from the fruit of Ziziphus mauritiana reported the following IC50 values.

AssayIC50 of p-Coumaroyl Alphitolic Acid (µg/ml)
DPPH7.29 ± 0.94
ABTS2.84 ± 0.07
FRAP28.32 ± 0.66

Another study comparing astragalin (B1665802) and tiliroside (B191647) (which contains a p-coumaroyl group) highlighted the enhanced antioxidant activity of tiliroside.[2]

Experimental Protocols

Protocol 1: Determination of Nitric Oxide (NO) Production

This protocol is used to assess the anti-inflammatory activity of a compound by measuring its ability to inhibit NO production in LPS-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • Test compound (e.g., a p-coumaroyl derivative)

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess Reagent to each supernatant sample.

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Determine the percentage of NO inhibition by the test compound.

Protocol 2: DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging capacity of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) (e.g., 0.1 mM)

  • Test compound at various concentrations

  • Methanol

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

Procedure:

  • Prepare different concentrations of the test compound in methanol.

  • In a 96-well plate, add 100 µL of the test compound solution to each well.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • Calculate the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Protocol 3: ABTS Radical Cation Decolorization Assay

This assay also measures the radical scavenging ability of a compound.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (e.g., 7 mM)

  • Potassium persulfate solution (e.g., 2.45 mM)

  • Test compound at various concentrations

  • Ethanol (B145695) or phosphate (B84403) buffer

  • Positive control (e.g., Trolox)

  • 96-well microplate

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol or phosphate buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare different concentrations of the test compound.

  • In a 96-well plate, add 20 µL of the test compound solution to each well.

  • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • The scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the test compound, and A_sample is the absorbance of the ABTS•+ solution with the test compound.

  • Calculate the IC50 value.

Conclusion

While direct research on 4'-O-trans-p-Coumaroylmussaenoside is limited, the available evidence on structurally related compounds strongly suggests that the p-coumaroyl moiety is a valuable pharmacophore in the development of new anti-inflammatory and antioxidant agents. The protocols and data presented here provide a framework for researchers and drug development professionals to explore the therapeutic potential of this class of compounds. Further investigation into the specific activities and mechanisms of this compound is warranted to fully understand its potential in drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Isolation of 4'-O-trans-p-Coumaroylmussaenoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of 4'-O-trans-p-Coumaroylmussaenoside isolation. As specific literature on the isolation of this compound is limited, the guidance provided is based on established principles for the isolation of iridoid glycosides and other related natural products.

Troubleshooting Guide: Enhancing Yield and Purity

Low yields of this compound can arise from suboptimal extraction, purification, or degradation during the isolation process. This guide provides solutions to common challenges.

Q1: My initial crude extract has a low concentration of this compound. How can I optimize the extraction process?

A1: The efficiency of the initial extraction is critical for a high final yield. Key parameters to optimize include the choice of solvent, temperature, extraction time, and the physical state of the plant material.

  • Solvent Selection: this compound is a moderately polar glycoside. The use of aqueous ethanol (B145695) or methanol (B129727) is a common and effective starting point. The optimal concentration can vary, so it is advisable to perform small-scale pilot extractions with different solvent ratios (e.g., 50%, 70%, 95% ethanol or methanol) to determine the most effective solvent for your specific plant material.

  • Extraction Method: Different extraction techniques can significantly impact the yield. Consider the following methods:

    • Reflux Extraction: This is a common method for extracting iridoid glycosides.

    • Ultrasonic-Microwave Synergistic Extraction (UMSE): This modern technique can improve extraction efficiency and reduce extraction time and solvent consumption.[1]

  • Temperature and Time: Higher temperatures can enhance extraction efficiency but may also lead to the degradation of thermolabile compounds. It is crucial to find a balance. For instance, in the extraction of other iridoid glycosides, refluxing with 55% methanol at 75°C for 50 minutes has been found to be optimal.[2]

  • Material-to-Liquid Ratio: A higher ratio of solvent to plant material can improve extraction efficiency, but also increases solvent usage and processing time. A common starting point is a 1:10 to 1:20 ratio (g/mL).

Q2: I am experiencing significant loss of the target compound during chromatographic purification. What can I do to improve recovery?

A2: Chromatographic purification is a multi-step process where compound loss can frequently occur. Optimizing your chromatography strategy is key to maximizing recovery.

  • Initial Cleanup with Macroporous Resin: For a crude extract, a preliminary cleanup step using macroporous resin column chromatography can effectively enrich the total iridoid glycoside fraction and remove highly polar or non-polar impurities.[1] Elution with a stepwise gradient of ethanol (e.g., water, 30% ethanol, 50% ethanol, 70% ethanol) is a common practice.

  • Column Chromatography: For further purification, various stationary phases can be employed. The choice depends on the polarity of the target compound and the impurities to be removed. Common choices include silica (B1680970) gel, reversed-phase C18, and polyamide.

  • High-Speed Countercurrent Chromatography (HSCCC): This technique is a form of liquid-liquid partition chromatography that can minimize irreversible adsorption of the sample onto a solid support, leading to higher recovery rates.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often the final step to obtain a high-purity compound. Method development on an analytical scale is crucial to determine the optimal mobile phase and gradient conditions before scaling up to a preparative scale.

Q3: The purity of my final isolated compound is not satisfactory. How can I improve it?

A3: Achieving high purity often requires a combination of different chromatographic techniques that separate compounds based on different chemical properties (e.g., polarity, size, charge).

  • Orthogonal Separation Techniques: Combine different chromatography modes. For example, follow a normal-phase silica gel chromatography step with a reversed-phase C18 chromatography step.

  • Gradient Elution: Employing a gradient elution instead of an isocratic one in your chromatographic steps can provide better resolution between compounds with similar retention times.

  • Monitor Fractions Carefully: Use thin-layer chromatography (TLC) or analytical HPLC to analyze the fractions collected from your column chromatography to ensure accurate pooling of the fractions containing the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential causes of this compound degradation during isolation?

A1: Iridoid glycosides can be susceptible to degradation under certain conditions. Key factors to consider are:

  • pH: Some glycosides are unstable under acidic or basic conditions, which can lead to hydrolysis of the glycosidic bond or other rearrangements. It is generally advisable to work at a neutral pH unless stability studies indicate otherwise.

  • Temperature: Prolonged exposure to high temperatures during extraction and solvent evaporation should be avoided. Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature.

  • Light: The trans double bond in the p-coumaroyl moiety may be susceptible to photo-isomerization to the cis form upon exposure to UV light. It is good practice to protect samples from direct light by using amber glassware or covering flasks with aluminum foil.

  • Enzymatic Degradation: Fresh plant material contains enzymes that can degrade natural products. It is common practice to dry the plant material or to treat it with a solvent like ethanol or methanol to denature these enzymes at the start of the extraction process.

Q2: How can I efficiently remove chlorophyll (B73375) and other pigments from my extract?

A2: Pigments like chlorophyll can interfere with chromatographic separation. They can be removed by:

  • Solvent Partitioning: Perform a liquid-liquid extraction of your aqueous extract with a non-polar solvent like hexane (B92381) or dichloromethane (B109758) to remove chlorophyll and other non-polar compounds.

  • Solid-Phase Extraction (SPE): Use a reversed-phase SPE cartridge. The pigments will be retained on the sorbent while your more polar target compound can be washed out.

Q3: What analytical techniques are recommended for identifying and quantifying this compound?

A3: A combination of chromatographic and spectroscopic techniques is essential for unambiguous identification and quantification:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a standard method for the quantification of p-coumaroylated iridoid glycosides, as the coumaroyl group has a strong UV absorbance.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for confirming the molecular weight of the isolated compound and for identifying it in complex mixtures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the structural elucidation of the isolated compound to confirm its identity as this compound.

Experimental Protocols & Data

General Experimental Workflow

experimental_workflow plant_material Plant Material (e.g., Mussaenda species) extraction Extraction (e.g., 70% Ethanol, Reflux) plant_material->extraction concentration Concentration (Rotary Evaporation) extraction->concentration partition Solvent Partitioning (vs. Hexane/DCM) concentration->partition macroporous_resin Macroporous Resin Chromatography partition->macroporous_resin fraction_collection Fraction Collection & Analysis (TLC/HPLC) macroporous_resin->fraction_collection silica_gel Silica Gel Column Chromatography fraction_collection->silica_gel prep_hplc Preparative HPLC silica_gel->prep_hplc pure_compound Pure 4'-O-trans-p- Coumaroylmussaenoside prep_hplc->pure_compound

Caption: A generalized workflow for the isolation of this compound.

Table 1: Optimization of Extraction Parameters for Total Iridoid Glycosides (Model Data)

This table summarizes the impact of different extraction parameters on the yield of total iridoid glycosides from Patrinia scabra Bunge, which can serve as a reference for optimizing the extraction of this compound.[1]

ParameterCondition 1Yield (mg/g)Condition 2Yield (mg/g)Condition 3Yield (mg/g)
Ethanol Concentration 50%25.370%28.190%22.5
Extraction Time (min) 3526.84529.55527.2
Microwave Power (W) 40024.960029.880029.6
Material-to-Liquid Ratio (g/mL) 1:1226.11:1829.21:2428.8

Data is illustrative and based on findings for total iridoid glycosides from a different plant source.

Logical Troubleshooting Flowchart

This flowchart provides a step-by-step guide to diagnosing and resolving issues related to low yield.

Caption: A flowchart to troubleshoot low yield in natural product isolation.

References

overcoming solubility issues of 4'-O-trans-p-Coumaroylmussaenoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4'-O-trans-p-Coumaroylmussaenoside. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during its experimental use, with a primary focus on addressing solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is an iridoid glycoside natural product. Iridoid glycosides isolated from various plant species, including those from the Callicarpa genus, have been investigated for a range of biological activities. Notably, many iridoid glycosides exhibit anti-inflammatory properties.[1][2][3] Research into this specific compound is ongoing, but its structural class suggests potential applications in studies related to inflammation and other cellular processes.

Q2: I am having difficulty dissolving this compound in aqueous solutions for my in vitro experiments. Why is this happening?

Like many natural glycosidic compounds, this compound can exhibit limited solubility in water and aqueous buffers at neutral pH. This is due to the presence of both hydrophobic (the coumaroyl and the iridoid backbone) and hydrophilic (the glucose moiety and hydroxyl groups) regions in its structure, which can lead to challenges in achieving complete dissolution, especially at higher concentrations.

Q3: What are the recommended starting solvents for dissolving this compound?

For initial stock solutions, it is recommended to use a water-miscible organic solvent. The most common and effective choices for this class of compounds are:

It is best practice to prepare a high-concentration stock solution in one of these organic solvents, which can then be serially diluted into your aqueous experimental medium.

Q4: My compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

This phenomenon, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium. Here are several strategies to mitigate this:

  • Optimize the final solvent concentration: Aim for the lowest possible final concentration of the organic solvent (e.g., DMSO) in your assay, typically below 0.5% (v/v), to minimize solvent-induced artifacts and cytotoxicity.

  • Use a co-solvent system: A mixture of solvents can sometimes maintain solubility more effectively than a single solvent.

  • Gentle warming: Briefly warming the aqueous medium (e.g., to 37°C) before adding the stock solution can sometimes improve solubility.

  • Incremental dilution: Add the stock solution to the aqueous medium in a stepwise manner with continuous mixing.

  • Employ solubility enhancers: The use of excipients like cyclodextrins can form inclusion complexes with the compound, increasing its aqueous solubility.

Q5: What is the likely mechanism of action for this compound's potential anti-inflammatory effects?

Based on studies of structurally similar iridoid and coumaroyl glycosides, a plausible mechanism of action is the inhibition of key inflammatory signaling pathways.[4] A primary target for many natural anti-inflammatory compounds is the Nuclear Factor-kappa B (NF-κB) signaling pathway . Inhibition of this pathway can lead to a downstream reduction in the expression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and interleukins.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing common solubility problems encountered with this compound.

Issue Potential Cause Troubleshooting Steps
Compound does not dissolve in the initial organic solvent (e.g., DMSO). Insufficient solvent volume or low temperature.1. Increase the solvent volume to lower the concentration.2. Gently warm the solution (e.g., in a 37°C water bath) for a short period.3. Use sonication to aid dissolution.
Precipitation occurs immediately upon dilution into aqueous buffer or media. The compound's solubility limit in the final aqueous solution has been exceeded.1. Decrease the final concentration of the compound.2. Increase the percentage of the organic co-solvent in the final solution (ensure it is compatible with your assay and within acceptable limits).3. Pre-warm the aqueous medium before adding the stock solution.4. Add the stock solution dropwise while vortexing the aqueous medium to ensure rapid and even dispersion.
The solution is initially clear but becomes cloudy or forms a precipitate over time. The compound is in a supersaturated and thermodynamically unstable state.1. Consider using a solubility enhancer like hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous medium to form a more stable complex.2. Prepare fresh dilutions immediately before use.
High background or artifacts in the assay. The compound may be forming aggregates, leading to non-specific interactions.1. Visually inspect the solution for any turbidity.2. If available, use dynamic light scattering (DLS) to check for the presence of aggregates.3. Filter the final solution through a 0.22 µm syringe filter if compatible with the compound and assay.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Accurately weigh the desired amount of this compound powder.

  • Add a precise volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 20 mM).

  • Vortex the vial vigorously for 1-2 minutes to facilitate dissolution.

  • If necessary, briefly warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.

  • Visually inspect the solution to ensure it is clear and free of any visible particles.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock into Aqueous Medium for Cell-Based Assays
  • Pre-warm the aqueous cell culture medium or buffer to the experimental temperature (typically 37°C).

  • While gently vortexing or swirling the pre-warmed medium, add the required volume of the DMSO stock solution dropwise. This rapid mixing is crucial to prevent localized high concentrations that can lead to precipitation.

  • Continue to mix the solution for an additional 30 seconds.

  • Visually inspect the final solution for any signs of precipitation or turbidity before applying it to the cells.

  • Important: Always prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent-induced effects.

Visualizing Potential Mechanisms and Workflows

Signaling Pathway Diagram

The following diagram illustrates the hypothesized inhibition of the NF-κB signaling pathway, a common target for anti-inflammatory compounds.

NFkB_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB_NFkB IkB->IkB_NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates NFkB->IkB_NFkB Compound This compound Compound->IKK Inhibits (Hypothesized) DNA DNA (κB sites) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription IkB_NFkB->IkB Degradation

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Workflow Diagram

This diagram outlines a typical workflow for preparing and testing the compound in an in vitro anti-inflammatory assay.

Experimental_Workflow start Start weigh Weigh Compound start->weigh dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve dilute Dilute in Media (Working Solution) dissolve->dilute treat Treat Cells dilute->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate stimulate->incubate analyze Analyze Inflammatory Markers (e.g., NO, Cytokines) incubate->analyze end End analyze->end

Caption: General experimental workflow for in vitro anti-inflammatory testing.

References

Technical Support Center: Stability of 4'-O-trans-p-Coumaroylmussaenoside in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing of 4'-O-trans-p-Coumaroylmussaenoside in solution. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, an iridoid glycoside, can be influenced by several factors, including pH, temperature, light, and the presence of oxidative agents.[1][2][3] Like other natural products, its complex structure, which includes ester and glycosidic bonds, makes it susceptible to degradation.[4]

Q2: What are the initial steps I should take before initiating a formal stability study?

A2: Before beginning a comprehensive stability study, it is crucial to develop and validate a stability-indicating analytical method.[5] This typically involves performing forced degradation studies to identify potential degradation products and to ensure your analytical method can separate the intact compound from these degradants.

Q3: What are forced degradation studies and why are they necessary?

A3: Forced degradation, or stress testing, involves subjecting the compound to harsh conditions such as strong acids, bases, oxidation, high temperatures, and photolysis to accelerate its degradation.[5][6] This process is essential for:

  • Identifying likely degradation products.

  • Understanding the degradation pathways.

  • Demonstrating the specificity of the analytical method, ensuring that the quantitative analysis of the active substance is not affected by the presence of its degradation products.

Q4: Which analytical techniques are most suitable for stability testing of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the most common and reliable method for quantifying this compound and its degradation products.[7] High-Performance Thin-Layer Chromatography (HPTLC) can also be used for fingerprinting and monitoring changes in the overall chemical profile.[7]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Rapid loss of parent compound in all conditions. - Highly unstable compound.- Inappropriate solvent system.- Contamination of the solution.- Re-evaluate the initial concentration and solvent choice. Consider using a buffered solution.- Ensure all glassware and solvents are clean and of high purity.
Appearance of multiple, unresolved peaks in the chromatogram. - Complex degradation pathway.- Inadequate chromatographic separation.- Optimize the HPLC method (e.g., gradient, mobile phase composition, column chemistry).- Utilize a mass spectrometer (LC-MS) to identify the mass of the co-eluting peaks.[8]
Inconsistent results between replicate samples. - Poor sample preparation technique.- Instability of the compound during the analytical run.- Instrumental variability.- Ensure accurate and consistent pipetting and dilution.- Use an autosampler with temperature control.- Perform system suitability tests before each analytical run.
No degradation observed under stress conditions. - The compound is highly stable under the tested conditions.- The stress conditions are not harsh enough.- Increase the duration of exposure, temperature, or concentration of the stressor (e.g., acid, base).[6]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • HPLC grade methanol (B129727) and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV-Vis or MS detector

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.[6]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place 1 mL of the stock solution in a sealed vial and heat at 80°C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Stability Testing

Objective: To quantify the amount of this compound and monitor the formation of degradation products.

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 10% B5-25 min: 10-50% B25-30 min: 50-10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 315 nm (for the p-coumaroyl group)
Injection Volume 10 µL

Data Presentation

Table 1: Summary of Forced Degradation Study of this compound
Stress Condition % Assay of Parent Compound Number of Degradation Products Major Degradation Product (Retention Time)
Control1000-
0.1 M HCl, 60°C, 24h85.2212.5 min
0.1 M NaOH, RT, 8h62.739.8 min, 15.2 min
3% H₂O₂, RT, 24h91.5118.1 min
Heat (80°C), 48h95.8112.5 min
Photolysis89.3220.4 min
Table 2: Long-Term Stability Data (25°C ± 2°C / 60% RH ± 5% RH)
Time Point (Months) % Assay of Parent Compound Physical Appearance
0100Clear, colorless solution
399.1Clear, colorless solution
698.5Clear, colorless solution
997.9Clear, colorless solution
1297.2Clear, colorless solution

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution acid Acid Hydrolysis prep_stock->acid base Base Hydrolysis prep_stock->base oxidation Oxidation prep_stock->oxidation thermal Thermal Stress prep_stock->thermal photo Photolytic Stress prep_stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data

Caption: Workflow for the forced degradation study of this compound.

Degradation_Pathway Parent This compound Deg1 Hydrolysis Product 1 (Loss of p-coumaroyl group) Parent->Deg1 Alkaline/Acidic Hydrolysis Deg3 Isomerization Product Parent->Deg3 Heat/Light Deg2 Hydrolysis Product 2 (Aglycone) Deg1->Deg2 Acidic Hydrolysis

Caption: A potential degradation pathway for this compound.

References

Technical Support Center: Degradation Profile of 4'-O-trans-p-Coumaroylmussaenoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation profile of 4'-O-trans-p-Coumaroylmussaenoside under stress conditions. The information is based on established methodologies for forced degradation studies of natural products, particularly iridoid glycosides, and aims to assist in experimental design, execution, and interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions I should apply to study the degradation of this compound?

A1: Based on international guidelines (ICH Q1A/Q1B) and studies on similar natural products, the recommended stress conditions for forced degradation studies include acidic hydrolysis, alkaline hydrolysis, oxidation, thermal stress, and photolytic stress.[1][2] These conditions are designed to simulate potential degradation pathways the molecule might encounter during its shelf life and under various environmental exposures.

Q2: I am not seeing any degradation of my compound under the stress conditions. What could be the reason?

A2: If no degradation is observed, it's possible that this compound is highly stable under the applied conditions. However, you should also consider the following:

  • Insufficient Stress Levels: The concentration of the acid/base/oxidizing agent or the temperature/light intensity might be too low. Consider a stepwise increase in the stressor's intensity or duration.

  • Inappropriate Solvent: The compound might be more stable in the chosen solvent. Ensure the solvent is appropriate for the stress condition and does not protect the molecule from degradation.

  • Analytical Method Limitations: Your analytical method (e.g., HPLC-UV) might not be able to detect the degradation products, or they may be co-eluting with the parent compound. A stability-indicating method needs to be developed and validated.[3][4]

Q3: How can I identify the degradation products of this compound?

A3: The identification of degradation products typically involves a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) coupled with a photodiode array (PDA) detector can help in detecting and resolving the degradation products.[5][6] For structural elucidation, liquid chromatography-mass spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) like LC-QTOF-MS, is a powerful tool.[7][8][9] These techniques provide information on the molecular weight and fragmentation patterns of the degradation products, which can be used to deduce their structures.

Q4: My results are not reproducible. What are the common sources of variability in forced degradation studies?

A4: Lack of reproducibility can stem from several factors:

  • Inconsistent Experimental Conditions: Ensure precise control over temperature, pH, concentration of reagents, and duration of exposure for each experiment.

  • Sample Preparation: Variations in sample preparation, such as dilution errors or incomplete dissolution, can lead to inconsistent results.

  • Analytical Method Variability: A non-robust analytical method can be a significant source of variability. Ensure your HPLC method is validated for precision, accuracy, and robustness.[4]

  • Purity of the Starting Material: The presence of impurities in the initial sample of this compound can lead to the formation of unexpected degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Significant degradation in control samples (unstressed) Sample instability in the chosen solvent or at room temperature.Analyze the control sample immediately after preparation. Store stock solutions at a lower temperature and protect them from light.
Multiple, poorly resolved peaks in the chromatogram Inadequate chromatographic separation.Optimize the HPLC method, including the mobile phase composition, gradient profile, column type, and temperature.[4]
Formation of unexpected degradation products Interaction with excipients (if in a formulation) or impurities in the reagents.Analyze the pure compound and the formulation separately. Use high-purity reagents and solvents.
Mass balance is not within the acceptable range (e.g., 95-105%) Some degradation products are not being detected (e.g., volatile compounds, compounds without a UV chromophore).Use a universal detector like a Corona Charged Aerosol Detector (CAD) or a mass spectrometer. Check for the possibility of precipitation.
Isomerization of the trans-p-Coumaroyl moiety to cis Exposure to UV light.Conduct experiments under controlled lighting conditions or in amber glassware to minimize photoisomerization.[5]

Experimental Protocols

A detailed experimental protocol for conducting forced degradation studies on this compound is provided below. This protocol is a general guideline and may require optimization based on the specific properties of the compound and the available analytical instrumentation.

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile (B52724), or a mixture with water) at a known concentration (e.g., 1 mg/mL).

Stress Conditions

For each stress condition, a sample of the stock solution is treated as described below. A control sample (unstressed) should be prepared by diluting the stock solution with the same solvent to the final concentration and kept under normal conditions.

  • Acidic Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at room temperature (25°C) for 24 hours. Given that glycosidic and ester bonds can be labile under basic conditions, starting at room temperature is advisable.[10][11][12]

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature for 24 hours.

    • Withdraw samples at appropriate time points for analysis.

  • Thermal Degradation:

    • Place the solid compound in a thermostatically controlled oven at 60°C for 48 hours.

    • Dissolve the heat-treated sample in the initial solvent for analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples after the exposure period.

Sample Analysis
  • HPLC-PDA Analysis:

    • Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A reversed-phase C18 column is often a good starting point.[3]

    • The mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol) in a gradient elution mode.

    • Use a photodiode array (PDA) detector to monitor the elution and to check for peak purity.

  • LC-MS Analysis:

    • For the identification of degradation products, inject the stressed samples into an LC-MS system.

    • Use electrospray ionization (ESI) in both positive and negative ion modes to obtain the molecular weights of the degradation products.

    • Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural elucidation.[7]

Data Presentation

The quantitative data from the degradation studies should be summarized in a table for easy comparison.

Stress ConditionReagent/ConditionDuration (hours)Temperature (°C)% Degradation of this compoundNumber of Major Degradation Products
Control None2425< 1%0
Acidic Hydrolysis 0.1 M HCl2460To be determinedTo be determined
Alkaline Hydrolysis 0.1 M NaOH2425To be determinedTo be determined
Oxidative Degradation 3% H₂O₂2425To be determinedTo be determined
Thermal Degradation Solid state4860To be determinedTo be determined
Photolytic Degradation ICH Q1B-25To be determinedTo be determined

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome stock_solution Stock Solution of this compound acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock_solution->acid alkali Alkaline Hydrolysis (0.1 M NaOH, 25°C) stock_solution->alkali oxidation Oxidation (3% H₂O₂, 25°C) stock_solution->oxidation thermal Thermal (Solid, 60°C) stock_solution->thermal photo Photolytic (ICH Q1B) stock_solution->photo hplc HPLC-PDA Analysis (Quantification & Peak Purity) acid->hplc alkali->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS/MS Analysis (Identification of Degradation Products) hplc->lcms profile Degradation Profile & Pathway Elucidation lcms->profile degradation_pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation parent This compound aglycone Aglycone + Sugars parent->aglycone Acid/Base Hydrolysis (Glycosidic bond cleavage) coumaric_acid Mussaenoside + p-Coumaric Acid parent->coumaric_acid Alkaline Hydrolysis (Ester bond cleavage) oxidized_products Oxidized derivatives (e.g., epoxides, hydroxylated products) parent->oxidized_products Oxidation cis_isomer 4'-O-cis-p-Coumaroylmussaenoside parent->cis_isomer UV Light

References

Technical Support Center: Optimization of HPLC Separation for 4'-O-trans-p-Coumaroylmussaenoside Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of 4'-O-trans-p-Coumaroylmussaenoside and its potential isomers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) to overcome common challenges during method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What are the likely isomers of this compound I might encounter?

A1: During extraction, purification, or analysis, you may encounter several types of isomers of this compound. The most common is the cis-isomer, 4'-O-cis-p-Coumaroylmussaenoside, which can form from the trans-isomer upon exposure to UV light or certain storage conditions.[1][2] Other potential isomers could include positional isomers if the coumaroyl group attaches to a different hydroxyl group on the mussaenoside (B205798) core, or stereoisomers (epimers) within the mussaenoside structure itself.

Q2: What is a good starting point for an HPLC method to separate these isomers?

A2: A reversed-phase HPLC method using a C18 column is a robust and common starting point for separating phenolic glycosides like coumaroylmussaenoside isomers.[3][4] A gradient elution with a mobile phase consisting of acidified water (Solvent A) and an organic solvent like acetonitrile (B52724) or methanol (B129727) (Solvent B) is typically employed. Adding a small amount of acid, such as 0.1% formic acid, to the mobile phase is crucial for improving peak shape by suppressing the ionization of phenolic hydroxyl groups.[3][5]

Q3: Which organic solvent is better for the mobile phase: acetonitrile or methanol?

A3: Both acetonitrile and methanol can be effective, and the choice often depends on the specific isomers being separated. Acetonitrile typically offers lower viscosity and sometimes different selectivity compared to methanol. It is recommended to screen both solvents during method development. A common starting point is a gradient of water (with 0.1% formic acid) and acetonitrile.[5] If co-elution or poor resolution persists, substituting acetonitrile with methanol and re-optimizing the gradient is a valuable step, as the change in solvent can alter selectivity.

Q4: What detection wavelength should I use for this compound and its isomers?

A4: The p-coumaroyl moiety contains a strong chromophore. Based on data for p-coumaric acid and its derivatives, a UV detection wavelength between 300 nm and 316 nm should provide high sensitivity.[6][7] A photodiode array (PDA) detector is highly recommended as it allows for the acquisition of the full UV spectrum, which can help in peak identification and purity assessment. Monitoring at multiple wavelengths, for instance, around 280 nm and 310 nm, can also be beneficial.[8][9]

Q5: How does temperature affect the separation?

A5: Column temperature is a critical parameter that influences mobile phase viscosity, mass transfer kinetics, and retention times.[3] For phenolic compounds, operating at a slightly elevated and controlled temperature, typically between 30°C and 40°C, can improve peak shape and efficiency.[3][4] More importantly, maintaining a stable temperature using a column oven is essential for achieving reproducible retention times.

Troubleshooting Guides

Problem 1: Poor Resolution or Co-elution of Isomers

Symptoms:

  • Overlapping peaks in the chromatogram.

  • Resolution value between adjacent peaks is less than 1.5.

Possible CauseRecommended Solution
Mobile Phase Composition Not Optimal - Adjust Gradient Slope: A shallower gradient around the elution time of the isomers will increase the separation time and can significantly improve resolution.[3] - Change Organic Modifier: Switch from acetonitrile to methanol or vice versa. These solvents provide different selectivities and may resolve co-eluting peaks. - Modify Mobile Phase pH: Ensure an acid modifier (e.g., 0.1% formic acid or acetic acid) is used. Varying the acid concentration slightly (e.g., 0.05% to 0.2%) can sometimes fine-tune selectivity.[3][6]
Inappropriate Stationary Phase - Try a Different Column Chemistry: If a standard C18 column is not providing adequate separation, consider a phenyl-hexyl or a polar-embedded phase column. These offer different retention mechanisms (e.g., pi-pi interactions) that can be beneficial for aromatic compounds and isomers. - Consider Smaller Particle Size: If your HPLC system allows, switching to a column with smaller particles (e.g., sub-2 µm for UHPLC) can dramatically increase efficiency and resolution.
Suboptimal Temperature - Optimize Column Temperature: Systematically vary the column temperature (e.g., in 5°C increments from 25°C to 45°C). An increase in temperature generally decreases retention but can also alter selectivity between isomers.[3]
Problem 2: Significant Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Poor peak integration and reduced accuracy in quantification.

Possible CauseRecommended Solution
Secondary Interactions with Stationary Phase - Acidify Mobile Phase: This is the most common cause for tailing of phenolic compounds. The addition of 0.1% formic or acetic acid to the mobile phase suppresses the ionization of residual silanol (B1196071) groups on the silica-based stationary phase, minimizing these secondary interactions.[3] - Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are less prone to causing peak tailing for acidic or basic compounds.
Column Overload - Reduce Sample Concentration: Prepare a more dilute sample and inject a smaller volume. Overloading the column is a common cause of peak distortion.[3]
Extra-Column Volume - Minimize Tubing Length and Diameter: Use tubing with a small internal diameter (e.g., ≤0.125 mm) and the shortest possible length to connect the column to the detector to reduce peak broadening.
Problem 3: Inconsistent Retention Times

Symptoms:

  • Retention times for the same peak vary between injections or analytical runs.

Possible CauseRecommended Solution
Inadequate Column Equilibration - Increase Equilibration Time: Before the first injection and between runs (especially with gradient elution), ensure the column is thoroughly equilibrated with the initial mobile phase conditions. Flushing with 10-20 column volumes is a good practice.[3][4]
Mobile Phase Instability - Prepare Fresh Mobile Phase Daily: Organic solvents can evaporate, and the pH of buffered solutions can change over time. - Degas Mobile Phase: Properly degas the mobile phase before use to prevent air bubbles from forming in the pump, which can cause flow rate fluctuations.
Fluctuations in Column Temperature - Use a Column Oven: Maintaining a constant and uniform column temperature is crucial for reproducible retention times. Ambient temperature changes can cause significant drift.[3]
HPLC Pump Issues - Check for Leaks: Inspect all fittings for leaks. - Prime the Pump: Ensure the pump is properly primed with the mobile phase to remove any air bubbles.

Experimental Protocols

Recommended Starting HPLC Method

This protocol provides a robust starting point for developing a separation method for this compound and its isomers. Optimization will likely be required.

ParameterRecommended Value
HPLC System Any standard HPLC or UHPLC system with a binary pump and PDA detector.
Column Reversed-Phase C18 (e.g., 150 x 4.6 mm, 3.5 µm particle size).
Mobile Phase A Water with 0.1% Formic Acid.[5]
Mobile Phase B Acetonitrile with 0.1% Formic Acid.[4]
Gradient Program 10% B to 50% B over 30 minutes. This should be optimized. A shallower gradient may be needed.
Flow Rate 1.0 mL/min.
Column Temperature 35°C.[4]
Injection Volume 5-10 µL.
UV Detection PDA Scan: 200-400 nm. Specific monitoring at 310 nm.[5][7]

Visualizations

HPLC_Optimization_Workflow start_end start_end process process decision decision output output A Define Separation Goals (e.g., baseline resolution) B Select Initial Conditions (C18 Column, Water/ACN + 0.1% FA) A->B C Perform Initial Run B->C D Resolution > 1.5? C->D E Optimize Gradient Slope (Make shallower) D->E No I Peak Shape Acceptable? D->I Yes E->C F Change Organic Solvent (ACN -> MeOH) E->F F->C G Optimize Temperature (30-45°C) F->G G->C H Validated Method I->H Yes J Check Mobile Phase pH & Column Overload I->J No J->C

Caption: A typical workflow for HPLC method development and optimization.

Troubleshooting_Tree problem problem cause cause solution solution start Chromatographic Problem poor_res Poor Resolution start->poor_res peak_tail Peak Tailing start->peak_tail shift_rt Shifting RTs start->shift_rt sol_gradient Flatten Gradient poor_res->sol_gradient sol_solvent Change Organic Solvent (ACN <=> MeOH) poor_res->sol_solvent sol_column Try Phenyl-Hexyl Column poor_res->sol_column sol_acid Add/Increase Acid in Mobile Phase peak_tail->sol_acid sol_overload Reduce Sample Concentration peak_tail->sol_overload sol_equil Increase Column Equilibration Time shift_rt->sol_equil sol_temp Use Column Oven shift_rt->sol_temp sol_mp Prepare Fresh Mobile Phase shift_rt->sol_mp

Caption: A decision tree for troubleshooting common HPLC separation issues.

References

Technical Support Center: Synthesis of 4'-O-trans-p-Coumaroylmussaenoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4'-O-trans-p-Coumaroylmussaenoside. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual aids to address common challenges encountered during the synthesis.

Proposed Synthetic Pathway

The synthesis of this compound can be conceptually divided into four main stages: synthesis of the glycosyl acceptor (a protected mussaenoside (B205798) derivative), preparation of the acyl donor (an activated p-coumaric acid), coupling of these two fragments, and final deprotection.

G cluster_0 Stage 1: Glycosyl Acceptor Synthesis cluster_1 Stage 2: Acyl Donor Preparation cluster_2 Stage 3: Coupling Reaction cluster_3 Stage 4: Deprotection A 8-epi-Loganin B Protected 8-epi-Loganin Aglycone A->B Protection C Protected Mussaenoside B->C Glycosylation D Selectively Deprotected Mussaenoside (Acceptor) C->D Selective Deprotection H Protected this compound D->H E p-Coumaric Acid F Protected p-Coumaric Acid E->F Protection G Activated p-Coumaric Acid (Donor) F->G Activation G->H I This compound H->I Final Deprotection

Caption: Proposed synthetic pathway for this compound.

Stage 1: Synthesis of Protected Mussaenoside (Glycosyl Acceptor)

This stage involves the preparation of a mussaenoside derivative with a free hydroxyl group at the 4'-position of the glucose moiety, ready for esterification.

Frequently Asked Questions (FAQs)
  • Q1: What are common protecting groups for the 8-epi-loganin aglycone?

    • A1: Acetyl (Ac) or silyl (B83357) ethers like tert-butyldimethylsilyl (TBS) are commonly used to protect the hydroxyl groups of the aglycone. The choice depends on the desired stability and the conditions of subsequent reactions.

  • Q2: How can I achieve stereoselective glycosylation of the iridoid aglycone?

    • A2: Stereoselectivity in glycosylation is a significant challenge.[1] The use of participating neighboring groups on the glycosyl donor (e.g., an acetyl group at C-2 of the glucose donor) can favor the formation of the desired β-glycosidic bond.[2] Intramolecular aglycone delivery (IAD) is another advanced strategy to control stereochemistry.[1]

  • Q3: I am getting a mixture of anomers (α and β) during glycosylation. How can I improve the selectivity for the β-anomer?

    • A3: To improve β-selectivity, ensure your glycosyl donor has a participating group at C-2. Additionally, solvent choice can play a role; sometimes, using acetonitrile (B52724) can promote the formation of a stable nitrilium ion intermediate that favors β-attack. Lowering the reaction temperature may also enhance selectivity.

  • Q4: What is a suitable method for selective deprotection of the 4'-hydroxyl group on the glucose moiety?

    • A4: An orthogonal protecting group strategy is crucial.[3] For instance, if other hydroxyls are protected as benzyl (B1604629) ethers, a silyl ether at the 4'-position can be selectively removed using fluoride (B91410) reagents like TBAF. Alternatively, enzymatic deprotection can offer high regioselectivity.

Troubleshooting Guide
Problem Possible Cause(s) Suggested Solution(s)
Low yield of glycosylated product 1. Incomplete activation of the glycosyl donor. 2. Poor nucleophilicity of the aglycone acceptor. 3. Steric hindrance.1. Use a more powerful activator or increase its stoichiometry. 2. Ensure the hydroxyl group of the aglycone is not sterically hindered. 3. Consider a different glycosylation method (e.g., trichloroacetimidate (B1259523) vs. thioglycoside).
Formation of orthoester byproduct The participating group at C-2 of the donor is being attacked by the acceptor.Use a less nucleophilic acceptor or change the reaction conditions (e.g., lower temperature, different solvent).
Aglycone decomposition The aglycone is unstable under the acidic conditions of glycosylation.Use a milder Lewis acid promoter or consider an acid-free glycosylation method.
Difficult purification of the protected mussaenoside Co-elution with byproducts or starting materials.Employ advanced chromatographic techniques like flash chromatography with a high-resolution silica (B1680970) gel or preparative HPLC.

Stage 2: Preparation of Activated p-Coumaric Acid (Acyl Donor)

This stage focuses on protecting the phenolic hydroxyl of p-coumaric acid and activating its carboxylic acid for efficient esterification.

Frequently Asked Questions (FAQs)
  • Q1: Which protecting group is suitable for the phenolic hydroxyl of p-coumaric acid?

    • A1: A silyl ether, such as TBS, is a good choice as it is stable under the conditions of carboxylic acid activation and can be removed later along with other silyl protecting groups. Acetyl or benzyl groups can also be used depending on the overall deprotection strategy.

  • Q2: What are the common methods for activating the carboxylic acid of protected p-coumaric acid?

    • A2: Activation as an acid chloride is highly effective but can be harsh. Milder methods include conversion to an active ester (e.g., with N-hydroxysuccinimide) or using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an activating agent like DMAP (4-dimethylaminopyridine).[4]

Troubleshooting Guide
Problem Possible Cause(s) Suggested Solution(s)
Low yield of protected p-coumaric acid Incomplete reaction or side reactions on the double bond.Ensure complete exclusion of water and air. Use a non-nucleophilic base for the protection step.
Failure to activate the carboxylic acid The chosen activating reagent is not potent enough.Switch to a more reactive activating agent (e.g., from EDC/DMAP to an acid chloride). Ensure all reagents are anhydrous.
Decomposition of the activated species The activated p-coumaric acid is unstable and decomposes before coupling.Prepare the activated species in situ and use it immediately in the next step.

Stage 3: Coupling of Protected Mussaenoside and Activated p-Coumaric Acid

This is the key esterification step to form the coumaroyl ester linkage.

Frequently Asked Questions (FAQs)
  • Q1: What are the optimal conditions for the esterification reaction?

    • A1: If using a coupling reagent like DCC/DMAP, the reaction is typically run in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. An excess of the activated p-coumaric acid may be used to drive the reaction to completion.

  • Q2: The coupling reaction is very slow. What can I do?

    • A2: Increase the amount of the coupling agent and/or DMAP. Gently warming the reaction mixture might also help, but monitor for side reactions. Ensure that the hydroxyl group on the mussaenoside acceptor is not sterically hindered.

Troubleshooting Guide
Problem Possible Cause(s) Suggested Solution(s)
Low yield of the coupled product 1. Inefficient activation of the carboxylic acid. 2. Steric hindrance at the 4'-OH of the mussaenoside. 3. Side reaction of the activated acyl donor.1. Re-evaluate the activation method for p-coumaric acid. 2. Consider a less bulky protecting group strategy for the mussaenoside. 3. Add the mussaenoside acceptor to the reaction mixture before or simultaneously with the coupling reagent to minimize self-reaction of the acyl donor.
Formation of N-acylurea byproduct This is a common byproduct when using carbodiimide (B86325) coupling reagents like DCC or EDC.This byproduct is often insoluble in DCM and can be removed by filtration. For EDC, the byproduct is water-soluble and can be removed during aqueous workup.
Epimerization at C-8 of the iridoid core The reaction conditions are too basic.Use a non-nucleophilic base in minimal necessary amounts. Keep the reaction temperature low.

Stage 4: Deprotection

The final step involves the removal of all protecting groups to yield the target molecule.

Frequently Asked Questions (FAQs)
  • Q1: What is a common deprotection strategy for a molecule with multiple types of protecting groups?

    • A1: A global deprotection in the final step is often desirable. For example, if acetyl and silyl groups are used, they can often be removed under acidic or basic conditions. If benzyl ethers are used, catalytic hydrogenation is a common method for their removal.

  • Q2: The deprotection is incomplete, or it leads to decomposition of the product. What should I do?

    • A2: Incomplete deprotection may require harsher conditions or longer reaction times, but this increases the risk of decomposition. A stepwise deprotection might be necessary. For example, remove silyl groups with a fluoride source first, then remove acetyl groups under mild basic conditions.

Troubleshooting Guide
Problem Possible Cause(s) Suggested Solution(s)
Low yield of the final product 1. Product degradation under deprotection conditions. 2. Difficult purification.1. Use milder deprotection reagents or shorter reaction times. 2. The final product is often highly polar; reverse-phase chromatography (e.g., C18) is usually effective for purification.
Isomerization of the trans double bond to cis Exposure to UV light or certain reagents.Protect the reaction from light. Avoid harsh acidic or basic conditions that could promote isomerization.
Hydrolysis of the ester linkage Strong basic or acidic conditions during deprotection.Use neutral deprotection methods where possible (e.g., hydrogenation for benzyl groups). If basic/acidic conditions are necessary, keep them as mild as possible and monitor the reaction closely.

Experimental Protocols

Protocol 1: General Procedure for Esterification using EDC/DMAP
  • Dissolve the selectively deprotected mussaenoside acceptor (1.0 eq.) and the protected p-coumaric acid (1.5 eq.) in anhydrous DCM.

  • Add DMAP (0.2 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.5 eq.) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 5% HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Global Deprotection of Acetyl Groups
  • Dissolve the protected this compound in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide (B1231860) (e.g., a small piece of sodium metal or a solution of NaOMe in methanol).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Once the reaction is complete, neutralize the mixture with an acidic resin (e.g., Amberlite IR-120 H⁺).

  • Filter the resin and concentrate the filtrate.

  • Purify the final product by reverse-phase HPLC.

Quantitative Data Summary

The following table presents typical yields for the key reaction steps, based on similar syntheses in the literature. Actual yields may vary depending on the specific substrates and conditions used.

Reaction Step Typical Yield Range (%) Key Parameters to Optimize
Glycosylation 40 - 70Promoter, temperature, solvent, nature of the glycosyl donor
Selective Deprotection 70 - 90Deprotecting agent, reaction time, temperature
Esterification 60 - 85Coupling reagents, stoichiometry, reaction time
Final Deprotection 50 - 80Deprotection conditions (reagents, temperature, time), purification method

Visual Troubleshooting Workflows

G cluster_0 Troubleshooting Low Glycosylation Yield A Low Yield B Check Starting Material Purity A->B C Optimize Reaction Conditions B->C Purity OK D Change Glycosylation Strategy C->D No Improvement

Caption: Decision tree for troubleshooting low glycosylation yield.

G cluster_1 Troubleshooting Final Deprotection E Incomplete Reaction or Decomposition F Adjust Reagent Concentration/Time E->F G Lower Temperature F->G Decomposition H Switch to Milder/Orthogonal Conditions F->H Still Incomplete

Caption: Workflow for optimizing the final deprotection step.

References

minimizing epimerization during 4'-O-trans-p-Coumaroylmussaenoside synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing epimerization during the synthesis of 4'-O-trans-p-Coumaroylmussaenoside.

Troubleshooting Guide

Issue 1: Poor Stereoselectivity (Anomeric Mixture or Unwanted Epimer) in the Glycosylation Step

Possible Causes and Solutions

Low stereoselectivity in the formation of the glycosidic bond is a common challenge. The formation of an undesired anomer or other epimers can be influenced by several factors in the reaction.

ParameterPotential ProblemRecommended Action
Glycosyl Donor Inappropriate leaving group or protecting groups.For a desired β-glycoside, a participating protecting group (e.g., acetyl, benzoyl) at the C-2 position of the glucose donor is recommended. For α-glycosides, non-participating groups (e.g., benzyl (B1604629), silyl (B83357) ethers) are preferable.
Solvent Solvent polarity and coordinating ability can affect the stability of the oxocarbenium ion intermediate.Non-polar, non-coordinating solvents like dichloromethane (B109758) (DCM) or toluene (B28343) often favor SN2-like attack, leading to inversion of stereochemistry at the anomeric center. Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) can sometimes favor the formation of α-glycosides.[1]
Temperature High reaction temperatures can lead to equilibration and reduced stereoselectivity.Perform the glycosylation at low temperatures (e.g., -78 °C to 0 °C) to favor the kinetically controlled product.[2][3]
Catalyst/Promoter The choice and amount of Lewis acid or promoter can significantly impact the reaction outcome.For Schmidt glycosylation (trichloroacetimidate donors), catalysts like TMSOTf or BF3·OEt2 are common. The concentration of the catalyst should be optimized. For Koenigs-Knorr reactions, silver salts (e.g., AgOTf, Ag2CO3) are used.
Reaction Time Prolonged reaction times, especially at higher temperatures, can lead to anomerization.Monitor the reaction closely using TLC or HPLC and quench the reaction as soon as the starting material is consumed to prevent the formation of the thermodynamic product.
Issue 2: Epimerization at other stereocenters of the Mussaenoside (B205798) Aglycone

Possible Causes and Solutions

The complex structure of mussaenoside contains several stereocenters that could be susceptible to epimerization under certain conditions, particularly in the presence of strong bases or acids.

ParameterPotential ProblemRecommended Action
pH Exposure to strongly acidic or basic conditions during workup or purification.Maintain neutral pH conditions whenever possible. Use mild acids or bases for pH adjustments. For example, use of 2,4,6-trimethylpyridine (B116444) as a base has been shown to reduce epimerization in some cases.[3][4]
Protecting Groups Certain protecting group strategies may require harsh removal conditions that can induce epimerization.Choose protecting groups that can be removed under mild conditions (e.g., benzyl ethers removed by hydrogenolysis, silyl ethers removed with fluoride (B91410) sources).
Purification On-column epimerization on silica (B1680970) or alumina (B75360) gel.Deactivate silica gel with a small percentage of a neutral or mildly basic solvent (e.g., triethylamine (B128534) in the eluent). Consider alternative purification methods like flash chromatography with deactivated stationary phases or preparative HPLC with a neutral mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the most likely source of epimerization during the synthesis of this compound?

A1: The most probable source of epimerization is the formation of the glycosidic bond, leading to a mixture of α and β anomers at the C-1" position of the glucose moiety. The stereochemical outcome of the glycosylation is highly dependent on the reaction conditions.[2][3] Another potential, though less common, issue could be the epimerization of stereocenters in the mussaenoside aglycone if harsh acidic or basic conditions are used during the synthesis or purification steps.

Q2: How can I favor the formation of the β-glycoside during the glycosylation step?

A2: To favor the formation of the 1,2-trans-glycoside (β-glycoside for glucose), a "participating" protecting group, such as an acetyl or benzoyl group, should be used at the C-2 position of the glycosyl donor. This group forms a cyclic acyl oxonium ion intermediate that blocks the α-face of the sugar, directing the incoming nucleophile (the mussaenoside aglycone) to attack from the β-face.

Q3: What are the best analytical techniques to determine the stereochemical purity of my product?

A3: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a powerful technique for separating and quantifying diastereomers. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential. The coupling constants of the anomeric proton in the 1H NMR spectrum can help determine the stereochemistry of the glycosidic bond. For glucose derivatives, a large coupling constant (J ≈ 7-8 Hz) is indicative of a β-anomer (trans-diaxial relationship between H-1" and H-2"), while a smaller coupling constant (J ≈ 3-4 Hz) suggests an α-anomer (equatorial-axial relationship).

Q4: Can the p-coumaroyl group be introduced before glycosylation?

A4: While possible, it is generally more strategic to perform the glycosylation first and then selectively acylate the 4'-hydroxyl group of the glucose moiety. Attaching the p-coumaroyl group to the glycosyl donor beforehand could complicate the glycosylation reaction and may not be compatible with all reaction conditions. A selective acylation of the final glycoside is often a more controlled and higher-yielding approach.

Quantitative Data Summary

The following table summarizes the effect of different solvents on the α/β selectivity in a representative glycosylation reaction. Note that these are generalized results, and the optimal conditions for the synthesis of this compound may vary.

SolventDielectric Constant (ε)Typical α:β RatioReference
Dichloromethane (DCM)9.11:5 (favors β)General observation
Diethyl Ether (Et2O)4.33:1 (favors α)General observation
Acetonitrile (MeCN)37.51:1 (poor selectivity)General observation
Toluene2.41:4 (favors β)General observation

Experimental Protocols

Protocol 1: Stereoselective β-Glycosylation of Mussaenoside Aglycone (Schmidt Glycosylation)

This protocol describes a general procedure for the glycosylation of a protected mussaenoside aglycone with a glucose donor to favor the β-anomer.

Materials:

  • Protected Mussaenoside Aglycone

  • 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate (B1259523) (glycosyl donor)

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4 Å), activated

  • Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) solution (0.1 M in DCM)

  • Triethylamine (Et3N)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the protected mussaenoside aglycone and the glucosyl trichloroacetimidate donor (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Add activated 4 Å molecular sieves to the solution and stir for 30 minutes at room temperature.

  • Cool the reaction mixture to -40 °C.

  • Slowly add the TMSOTf solution (0.1 equivalents) dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 1-2 hours), quench the reaction by adding triethylamine.

  • Allow the mixture to warm to room temperature, and then filter through a pad of celite to remove the molecular sieves.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the protected β-glycoside.

Protocol 2: Selective 4'-O-Acylation with trans-p-Coumaric Acid

This protocol describes the selective acylation of the 4'-hydroxyl group of the mussaenoside glycoside.

Materials:

  • Protected Mussaenoside Glycoside

  • trans-p-Coumaric acid

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the protected mussaenoside glycoside, trans-p-coumaric acid (1.5 equivalents), and DMAP (0.2 equivalents) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of DCC or EDC (1.5 equivalents) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if DCC is used).

  • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of this compound start Start aglycone Protected Mussaenoside Aglycone start->aglycone donor Protected Glucose Donor start->donor glycosylation Stereoselective Glycosylation aglycone->glycosylation donor->glycosylation glycoside Protected Mussaenoside Glycoside glycosylation->glycoside acylation Selective 4'-O-Acylation with p-Coumaric Acid glycoside->acylation coumaroylated_glycoside Protected 4'-O-p-Coumaroyl- mussaenoside acylation->coumaroylated_glycoside deprotection Deprotection coumaroylated_glycoside->deprotection final_product 4'-O-trans-p-Coumaroyl- mussaenoside deprotection->final_product

Caption: Experimental workflow for the synthesis of this compound.

Epimerization_Mechanism cluster_mechanism Potential Mechanism of Anomeric Epimerization donor Glycosyl Donor (e.g., α-anomer) oxocarbenium Oxocarbenium Ion (Planar Intermediate) donor->oxocarbenium Activation alpha_product α-Glycoside oxocarbenium->alpha_product Attack from α-face beta_product β-Glycoside oxocarbenium->beta_product Attack from β-face nucleophile Nucleophile (Mussaenoside Aglycone) nucleophile->oxocarbenium

Caption: Mechanism of anomeric epimerization via a planar oxocarbenium ion intermediate.

References

Technical Support Center: Enhancing the Bioavailability of Coumaroyl Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered when enhancing the bioavailability of coumaroyl glycosides.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers limiting the oral bioavailability of coumaroyl glycosides?

A1: The oral bioavailability of coumaroyl glycosides is often low due to a combination of factors. Key barriers include poor aqueous solubility, which limits dissolution in the gastrointestinal tract, and low permeability across intestinal membranes.[1][2][3][4] Furthermore, these compounds can be unstable under varying pH and temperature conditions found in the gut.[5] They are also susceptible to rapid first-pass metabolism in the liver and degradation by intestinal enzymes, which reduces the amount of active compound reaching systemic circulation.[1][2][3]

Q2: What are the main strategies to enhance the bioavailability of these compounds?

A2: Strategies can be broadly categorized into formulation-based approaches and chemical modifications.[6]

  • Formulation Strategies: These aim to improve solubility and absorption. Common techniques include reducing particle size through micronization or nanonization, developing lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS), creating amorphous solid dispersions with hydrophilic polymers, and using carrier complexes such as cyclodextrins or phospholipid complexes (phytosomes).[1][7][8][9] Nanoformulations, including solid lipid nanoparticles (SLNs) and polymeric nanoparticles, are particularly effective as they increase the surface area for dissolution and can protect the compound from degradation.[10][11]

  • Chemical Modifications: This involves altering the molecule's structure to improve its physicochemical properties.[8] Techniques include creating prodrugs that convert to the active form in the body or modifying the glycosylation pattern.[1][12]

Q3: How does the gut microbiota influence the absorption of coumaroyl glycosides?

A3: The gut microbiota plays a critical role in the metabolism and absorption of many flavonoids and polyphenols, including coumaroyl glycosides.[13][14] Many glycosides are not absorbed in their intact form.[15] Intestinal bacteria produce enzymes, such as β-glucosidases and β-glucuronidases, that hydrolyze the glycosidic bonds, releasing the aglycone (the non-sugar part).[15][16][17] These aglycones are generally more lipophilic and can be more readily absorbed by intestinal cells.[18] The composition and health of the gut microbiome can therefore significantly impact the biotransformation and subsequent bioavailability of these compounds.[13][14]

Q4: Can adding or changing the acyl group (like the coumaroyl moiety) affect bioavailability?

A4: Yes, the process of acylation, or adding an acyl group like a coumaroyl moiety, can significantly influence the stability and bioactivity of flavonoid glycosides.[19] The p-coumaroyl group can enhance the antioxidant and cytoprotective effects of the parent molecule.[20] Enzymatic acylation is a strategy used to modify anthocyanins to improve their color stability and antioxidant activity.[21] This structural modification can alter the molecule's polarity and interaction with cell membranes, potentially influencing its absorption and overall bioavailability.

Q5: What are nanoformulations and how do they improve bioavailability?

A5: Nanoformulations are drug delivery systems where the active compound is encapsulated or loaded into nanoparticles, which have a size typically ranging from 1 to 100 nm.[22] These systems enhance bioavailability in several ways: they significantly increase the surface area-to-volume ratio, which improves the dissolution rate of poorly soluble compounds; they can protect the drug from enzymatic degradation in the GI tract; and they can improve permeability across biological membranes, sometimes by bypassing efflux transporters like P-glycoprotein.[11] Common types include liposomes, solid lipid nanoparticles (SLNs), polymeric nanoparticles, and nanoemulsions.[10][22]

Troubleshooting Guides

Issue 1: My coumaroyl glycoside shows very low solubility in aqueous buffers.

  • Question: I am unable to prepare a sufficiently concentrated stock solution in aqueous media for my in vitro assays, leading to inconsistent results. What can I do?

  • Answer: This is a common challenge due to the often lipophilic nature of these compounds.[23] Consider the following solutions:

    • pH Adjustment: The solubility of phenolic compounds can increase at a pH above their pKa.[24] If your experimental conditions permit, try increasing the pH of your buffer.

    • Use of Co-solvents: Introduce a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or ethanol (B145695) to your buffer to improve dissolution.[24]

    • Temperature Increase: Gently warming the solution can enhance solubility. However, you must first verify the thermal stability of your specific compound, as high temperatures can cause degradation.[5][24]

    • Formulation Approaches: For in vivo studies, consider advanced formulation strategies. Complexation with cyclodextrins or the creation of a solid dispersion can significantly improve aqueous solubility and dissolution rates.[8]

Issue 2: The compound appears to be degrading during my experiment.

  • Question: I'm observing a rapid loss of my compound in prepared solutions, even when stored for a short period. What is causing this and how can I prevent it?

  • Answer: Coumaroyl glycosides can be sensitive to pH, temperature, and light.[5]

    • pH Stability: Stability is generally greater in mildly acidic conditions (around pH 3-5). Both strongly acidic and alkaline environments can accelerate the hydrolysis of the ester linkage. Prepare solutions in a suitable acidic buffer.[5]

    • Temperature Control: Degradation rates increase with temperature. For sample preparation involving methods like sonication, use a cold water bath. For short-term storage, refrigerate solutions (2-8 °C), and for long-term storage, freeze at -20 °C or -80 °C, minimizing freeze-thaw cycles.[5]

    • Light Protection: Phenolic compounds are often light-sensitive. Work in a dimly lit environment and store all solutions in amber vials or wrapped in aluminum foil to prevent photo-degradation.[5]

Issue 3: My in vivo study shows very low plasma concentrations after oral administration.

  • Question: Despite administering a high oral dose of my coumaroyl glycoside formulation to rodents, the resulting plasma concentration (Cmax) is minimal. What could be the reason?

  • Answer: Low plasma concentration after oral dosing points to poor absorption and/or rapid elimination.

    • Poor Permeability: The compound may be poorly absorbed across the intestinal wall. This is a common issue with glycosides, which often rely on enzymatic hydrolysis by gut microbiota to release the more permeable aglycone.[15] An in vitro Caco-2 permeability assay can help determine if this is the limiting factor.[25]

    • First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the intestinal wall or the liver before it can reach systemic circulation.[3]

    • Formulation Failure: The formulation itself may not be effectively releasing the drug in the GI tract. Re-evaluate your formulation strategy. Nanoformulations, such as solid lipid nanoparticles (SLNs) or lipid-based systems, are designed to overcome these specific barriers by enhancing dissolution and protecting the drug from metabolic enzymes.[9][22][23]

Issue 4: The apparent permeability (Papp) of my compound in a Caco-2 assay is extremely low.

  • Question: My coumaroyl glycoside shows very poor transport from the apical to the basolateral side in my Caco-2 cell model. How can I interpret and address this?

  • Answer: A low Papp value in a Caco-2 assay suggests poor intestinal permeability.

    • Metabolism by Caco-2 Cells: Caco-2 cells express some metabolic enzymes. Analyze samples from both apical and basolateral chambers to check for the appearance of metabolites.

    • Efflux Transporter Activity: The compound might be a substrate for efflux transporters (like P-glycoprotein) that actively pump it back into the intestinal lumen. You can confirm this by running the transport experiment in the presence of a known efflux inhibitor.

    • Role of Glycosylation: The sugar moiety itself can hinder passive diffusion. The primary absorption mechanism in vivo might rely on initial hydrolysis by gut microbiota, a factor not present in the standard Caco-2 model.[15] Consider co-culturing Caco-2 cells with anaerobic bacteria or using enzymes like snailase to hydrolyze the glycoside before the experiment to test the permeability of the aglycone.[26]

Data Presentation

Quantitative data from bioavailability studies should be presented clearly for comparison. The following tables provide templates for summarizing results from in vitro permeability and in vivo pharmacokinetic experiments.

Table 1: Example Data for In Vitro Caco-2 Permeability of a Coumaroyl Glycoside (Note: Values are hypothetical and should be replaced with experimental data)

CompoundApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
Coumaroyl Glycoside X1.3 ± 0.31.1
Propranolol (High Permeability Control)26.5 ± 2.51.0
Atenolol (Low Permeability Control)0.4 ± 0.11.2

Table adapted from a template for p-Coumaroyl-beta-D-glucose.[25]

Table 2: Example Pharmacokinetic Parameters of a Coumaroyl Glycoside in a Rodent Model (Note: Values are hypothetical and should be replaced with experimental data)

ParameterIntravenous (IV) Administration (5 mg/kg)Oral (PO) Administration (50 mg/kg)
Cmax (ng/mL) 1800 ± 300250 ± 60
Tmax (h) 0.12.0
AUC₀-t (ng·h/mL) 4500 ± 5501100 ± 210
Oral Bioavailability (F%) -4.9%

Table adapted from a template for p-Coumaroyl-beta-D-glucose, with bioavailability calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[25]

Experimental Protocols

1. Protocol: Caco-2 Permeability Assay

This protocol assesses the intestinal permeability of a compound by measuring its transport across a monolayer of human intestinal Caco-2 cells.[25]

  • Materials: Caco-2 cells, DMEM, Fetal Bovine Serum (FBS), Transwell® inserts, Hanks' Balanced Salt Solution (HBSS), Lucifer yellow (monolayer integrity marker), Propranolol (high permeability control), Atenolol (low permeability control).

  • Methodology:

    • Cell Culture: Culture Caco-2 cells in DMEM with 10% FBS. Seed cells onto Transwell® inserts at a density of ~6 x 10⁴ cells/cm².

    • Differentiation: Culture the cells for 21-25 days to allow differentiation and the formation of a confluent monolayer with tight junctions.

    • Monolayer Integrity Test: Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) (should be >250 Ω·cm²). Additionally, perform a Lucifer yellow permeability assay; its Papp should be <1.0 x 10⁻⁶ cm/s.[25]

    • Transport Experiment (Apical to Basolateral):

      • Wash monolayers with pre-warmed HBSS.

      • Add HBSS containing the coumaroyl glycoside (e.g., 10 µM) to the apical (A) side.

      • Add fresh HBSS to the basolateral (B) side.

      • Incubate at 37°C. Collect samples from the basolateral side at set time points (e.g., 30, 60, 90, 120 min), replacing the collected volume with fresh HBSS.[25]

    • Sample Analysis: Quantify the compound concentration in the collected samples using a validated analytical method like LC-MS/MS. Calculate the Papp value.

2. Protocol: In Vivo Pharmacokinetic Study in Rodents

This protocol determines key pharmacokinetic parameters following oral and intravenous administration.[23][25]

  • Animals: Male Sprague-Dawley rats (or similar model).

  • Methodology:

    • Acclimatization: Acclimatize animals for at least one week. Fast them overnight before dosing, with free access to water.

    • Cannulation (for IV group): For precise administration and sampling, cannulate the jugular vein (for IV dosing) and carotid artery (for blood sampling).

    • Drug Administration:

      • Intravenous (IV) Group: Administer the compound dissolved in a suitable vehicle (e.g., saline with a co-solvent) at a low dose (e.g., 5 mg/kg).

      • Oral (PO) Group: Administer the compound formulation via oral gavage at a higher dose (e.g., 50 mg/kg).[25]

    • Blood Sampling: Collect blood samples from the designated site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).[23]

    • Plasma Preparation: Process blood samples to separate plasma and store at -80°C until analysis.

    • Sample Analysis: Quantify the drug concentration in plasma samples using LC-MS/MS.

    • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software and determine the absolute oral bioavailability (F%).

3. Protocol: Preparation of Solid Lipid Nanoparticles (SLNs)

This protocol describes a method to encapsulate a coumaroyl glycoside in SLNs to improve its solubility and stability.[23]

  • Materials: Coumaroyl glycoside, lipid (e.g., stearic acid), stabilizer (e.g., Arabic gum or Poloxamer 188), ethanol, citric acid solution.

  • Methodology:

    • Preparation of Solutions:

      • Heat water to ~75°C. Dissolve the lipid (stearic acid) in the hot water with stirring to form a hot lipid solution.

      • Dissolve the coumaroyl glycoside in a minimal amount of ethanol.

      • Prepare an aqueous solution of the stabilizer (e.g., Arabic gum).

    • Emulsification: Add the ethanolic drug solution to the hot lipid solution. Then, add the stabilizer solution dropwise while maintaining high-speed stirring to form an oil-in-water emulsion.

    • Coacervation & Solidification: Induce coacervation by adding the citric acid solution dropwise until the pH reaches ~4. Rapidly cool the mixture in an ice bath under continuous stirring to solidify the nanoparticles.[23]

    • Purification & Characterization: The resulting SLN dispersion can be purified (e.g., by dialysis) to remove unencapsulated compound. Characterize the SLNs for particle size, encapsulation efficiency, and drug loading.

Visualizations

Challenges_to_Bioavailability main Low Oral Bioavailability of Coumaroyl Glycosides solubility Poor Aqueous Solubility main->solubility Limits Dissolution permeability Low Intestinal Permeability main->permeability Limits Absorption stability Physicochemical Instability main->stability Degradation in GI Tract metabolism Extensive First-Pass Metabolism main->metabolism Pre-systemic Elimination efflux P-gp Efflux permeability->efflux ph_temp pH & Temperature Sensitivity stability->ph_temp

Key challenges limiting the oral bioavailability of coumaroyl glycosides.

Bioavailability_Enhancement_Strategies start Enhancement Strategies formulation Formulation Approaches start->formulation chemical Chemical Modification start->chemical nano Nanoformulations (SLNs, Liposomes) formulation->nano lipid Lipid-Based Systems (SEDDS) formulation->lipid dispersion Solid Dispersions formulation->dispersion complex Carrier Complexes (Cyclodextrins) formulation->complex prodrug Prodrug Synthesis chemical->prodrug glycosylation Acylation / Glycosylation chemical->glycosylation

Overview of strategies to enhance coumaroyl glycoside bioavailability.

Gut_Microbiota_Metabolism ingestion Oral Ingestion of Coumaroyl Glycoside intestine Small & Large Intestine ingestion->intestine microbiota Gut Microbiota intestine->microbiota hydrolysis Enzymatic Hydrolysis (e.g., β-glucosidase) intestine->hydrolysis hydrolyzes glycoside microbiota->hydrolysis produces enzymes aglycone Aglycone Form (e.g., p-Coumaric Acid) hydrolysis->aglycone absorption Absorption by Enterocytes aglycone->absorption circulation Systemic Circulation absorption->circulation

Metabolic pathway of coumaroyl glycosides by gut microbiota.

Experimental_Workflow char 1. Physicochemical Characterization (Solubility, Stability) invitro 2. In Vitro Permeability (Caco-2 Assay) char->invitro decision Permeability or Solubility Limited? invitro->decision formulate 3. Formulation Development (e.g., Nanoformulation) invivo 4. In Vivo Pharmacokinetics (Rodent Model) formulate->invivo analysis 5. Data Analysis & Bioavailability Calculation invivo->analysis decision->formulate Yes decision->invivo No (Proceed with simple formulation)

Workflow for assessing and enhancing bioavailability.

References

Technical Support Center: Refining Purification Techniques for 4'-O-trans-p-Coumaroylmussaenoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4'-O-trans-p-Coumaroylmussaenoside, an iridoid glycoside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what makes its purification challenging?

A1: this compound is a polar iridoid glycoside. Its purification is challenging due to its presence in complex plant extracts at low concentrations, alongside structurally similar compounds.[1][2] Key challenges include its high polarity, which can lead to poor retention in standard reversed-phase chromatography, and the need for multi-step purification strategies to achieve high purity.[3]

Q2: What are the recommended initial extraction methods for this type of compound?

A2: For polar glycosides, initial extraction from dried plant material is typically performed using polar solvents. Maceration or ultrasound-assisted extraction with aqueous ethanol (B145695) or methanol (B129727) solutions are common starting points.[4] A bioactivity-driven isolation process, where fractions are tested for the target compound at each stage, is often the most efficient approach to guide subsequent purification steps.[5]

Q3: Which chromatographic techniques are most effective for purifying polar glycosides like this?

A3: A multi-step chromatographic approach is usually necessary.

  • Macroporous Resin Chromatography: Excellent for initial cleanup and enrichment of glycosides and saponins (B1172615) from the crude extract.[6][7]

  • High-Speed Counter-Current Chromatography (HSCCC): A highly effective liquid-liquid chromatography technique for separating polar compounds like iridoid and flavonoid glycosides, as it avoids irreversible adsorption onto a solid support.[8][9][10]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The standard for final polishing and purification, often used after initial enrichment by other techniques.[11][12]

Q4: How do I select an appropriate solvent system for High-Speed Counter-Current Chromatography (HSCCC)?

A4: The key is to find a two-phase solvent system where the partition coefficient (K) of the target compound is between 0.5 and 5.[13] A common strategy for polar glycosides involves systems composed of ethyl acetate (B1210297), n-butanol, methanol, and water, sometimes with modifiers like acetic acid.[9][14] Preliminary analysis using small-scale solvent partitioning and HPLC analysis of each phase is crucial for determining the K value before scaling up to HSCCC.

Troubleshooting Guides

Issue 1: Poor Retention in Reversed-Phase HPLC (Compound elutes in the solvent front)

Q: My target compound, this compound, shows little to no retention on my C18 column, eluting near the solvent front. How can I improve its retention?

A: This is a common problem with very polar, hydrophilic molecules.[3] Here are several strategies to troubleshoot this issue:

  • Modify the Mobile Phase:

    • Highly Aqueous Mobile Phase: Start with a very high percentage of the aqueous phase (e.g., 95-98% water or buffer) and run a long, shallow gradient.

    • Use a Different Polar Solvent: While acetonitrile (B52724) is common, methanol can offer different selectivity for polar compounds.[15]

    • Add an Ion-Pairing Reagent: If the compound has ionizable groups, adding an ion-pairing reagent like trifluoroacetic acid (TFA) to the mobile phase can improve retention.

  • Change the Stationary Phase:

    • Use a Polar-Endcapped Column: These columns are designed to be more stable in highly aqueous mobile phases and can provide better retention for polar analytes.

    • Consider an Aqueous C18 Column: These are specifically designed for retaining polar compounds under highly aqueous conditions.

    • Explore Alternative Chemistries: For extremely polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or Aqueous Normal Phase (ANP) chromatography, which use a polar stationary phase and a non-polar mobile phase, can be effective alternatives.[16]

Issue 2: Low Recovery After Purification

Q: After a multi-step purification process involving column chromatography, my final yield of the purified compound is extremely low. What are the likely causes and solutions?

A: Low recovery is a frequent challenge in natural product isolation.[1] The cause is often cumulative loss across multiple steps.

  • Possible Cause 1: Irreversible Adsorption: Your compound may be irreversibly adsorbing to the stationary phase, especially if using silica (B1680970) gel or alumina (B75360) column chromatography with highly polar compounds.

    • Solution: High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid technique that eliminates solid supports, thereby preventing irreversible adsorption and improving recovery.[9][10]

  • Possible Cause 2: Compound Degradation: The compound may be unstable under the chosen extraction or purification conditions (e.g., pH, temperature, exposure to light).

    • Solution: Conduct stability tests on small aliquots of the extract under different conditions. Avoid high temperatures and consider adding antioxidants if oxidation is suspected.

  • Possible Cause 3: Inefficient Fraction Collection: Broad peaks or poor resolution can lead to collecting fractions that contain very little of the target compound, or discarding fractions that still contain significant amounts.

    • Solution: Use an analytical HPLC method to analyze all fractions before and after pooling. Optimize the chromatography to achieve sharper peaks and better resolution.

Issue 3: Co-elution with Impurities

Q: My final purified fraction shows a major peak for the target compound in HPLC, but also a smaller, closely eluting peak of an unknown impurity. How can I resolve these two compounds?

A: Achieving baseline separation from structurally similar impurities requires careful optimization of the chromatographic conditions.

  • Solution 1: Optimize HPLC Method Parameters:

    • Decrease Gradient Slope: A shallower gradient provides more time for the compounds to interact with the stationary phase, often improving resolution.

    • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) alters the selectivity of the separation and can resolve co-eluting peaks.[15]

    • Adjust pH: If the compounds have acidic or basic functional groups, adjusting the mobile phase pH with a buffer can change their ionization state and retention time, leading to better separation.[15]

    • Lower the Temperature: Running the separation at a lower temperature can sometimes enhance resolution, although it may increase backpressure.

  • Solution 2: Change Stationary Phase:

    • Different Ligand: If using a C18 column, try a C8 or a Phenyl-Hexyl column. The different stationary phase chemistry will provide alternative selectivity.[12]

  • Solution 3: Orthogonal Separation Technique:

    • If HPLC optimization fails, consider a different purification technique that separates based on a different principle. For example, if the impurity has a different partition coefficient, HSCCC could be used to separate it from the target compound.[9]

Experimental Protocols

Protocol 1: General Extraction and Enrichment

This protocol describes a general procedure for obtaining an enriched fraction of polar glycosides from plant material.

  • Extraction:

    • Macerate 1 kg of dried, powdered plant material with 5 L of 80% aqueous ethanol at room temperature for 24 hours.

    • Filter the extract and repeat the extraction process on the plant residue two more times.

    • Combine the extracts and evaporate the solvent under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and partition sequentially with n-hexane and then ethyl acetate to remove non-polar and medium-polarity compounds.[4] The target compound is expected to remain in the aqueous layer.

  • Macroporous Resin Chromatography:

    • Pass the aqueous layer through a pre-equilibrated macroporous resin column (e.g., D101 or HPD-600).[17][18]

    • Wash the column with several bed volumes of deionized water to remove sugars and other highly polar impurities.

    • Elute the column with a stepwise gradient of increasing ethanol concentrations (e.g., 30%, 50%, 70%, 95% ethanol).[17]

    • Analyze the fractions by TLC or HPLC to identify those containing the target compound. Combine the positive fractions and evaporate the solvent. This is the enriched extract for further purification.

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) Purification

This protocol is a starting point for purifying the enriched extract. The solvent system must be optimized beforehand.

  • Solvent System Preparation:

    • Prepare a two-phase solvent system, for example, ethyl acetate-n-butanol-water (4:1:5, v/v/v). Other systems may be required based on preliminary testing.[9][13]

    • Mix the solvents in a separatory funnel, shake vigorously, and allow the phases to separate. Degas both phases by sonication before use.[9]

  • HSCCC Operation:

    • Fill the multilayer coil column entirely with the stationary phase (typically the upper phase for polar compounds).

    • Set the revolution speed (e.g., 800-900 rpm).

    • Pump the mobile phase (the lower phase) into the column at a set flow rate (e.g., 1.5-2.0 mL/min).

    • Once hydrodynamic equilibrium is reached, dissolve the enriched extract (e.g., 100-500 mg) in a small volume of the biphasic solvent mixture and inject it into the system.

    • Collect fractions and monitor the effluent with a UV detector.

  • Fraction Analysis:

    • Analyze the collected fractions by HPLC to identify those containing the pure target compound. Pool the pure fractions and evaporate the solvent.

Quantitative Data Tables

Table 1: Example HSCCC Solvent Systems for Glycoside Purification

Compound TypeSolvent System (v/v/v)Target Compound(s)Yield/PurityReference
Iridoid GlycosidesDichloromethane-Methanol-n-Butanol-Water-Acetic Acid (5:5:3:4:0.1)Morroniside, Loganin10-13 mg from 100 mg extract; >94% purity[9]
Flavonoid Glycosidesn-Hexane-Ethyl Acetate-Methanol-Water (0.7:4:0.8:4)Isoquercitrin, Reynoutrin21-65 mg from 19.8 g extract; >95% purity[10]
Coumaroylspermidine AnalogsChloroform-Methanol-Water (1:1:1)Tri-p-coumaroylspermidine isomers1-11 mg from 100 mg extract; >95% purity[19]

Table 2: RP-HPLC Conditions for Analysis and Purification of Polar Compounds

ParameterCondition 1: AnalyticalCondition 2: Preparative
Column C18, 4.6 x 250 mm, 5 µmC18, 10 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B Acetonitrile or MethanolAcetonitrile or Methanol
Gradient 5% to 40% B over 30 min10% to 35% B over 40 min
Flow Rate 1.0 mL/min3.0-4.0 mL/min
Detection UV at 240 nm and 315 nmUV at 240 nm and 315 nm
Reference [8][9][10]

Visualizations

Purification_Workflow cluster_0 Extraction & Pre-purification cluster_1 Primary Purification cluster_2 Final Polishing & Analysis Plant Plant Material Extract Crude Extract Plant->Extract 80% Ethanol Partition Aqueous Fraction Extract->Partition L/L Partitioning Enrich Enriched Glycoside Fraction Partition->Enrich Macroporous Resin HSCCC HSCCC Separation Enrich->HSCCC Inject Fractions HSCCC Fractions HSCCC->Fractions Collect Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Pool & Inject Pure_Compound Pure Compound (>95%) Prep_HPLC->Pure_Compound Collect Analysis QC Analysis (HPLC, NMR, MS) Pure_Compound->Analysis

Caption: General workflow for the purification of this compound.

HPLC_Troubleshooting cluster_MobilePhase Mobile Phase Optimization cluster_StationaryPhase Stationary Phase Change cluster_Other Other Parameters Start Problem: Poor HPLC Resolution Grad Decrease Gradient Slope Start->Grad Solvent Switch Organic Solvent (ACN <=> MeOH) Start->Solvent pH Adjust pH with Buffer Start->pH Col_Chem Try Different Chemistry (e.g., C8, Phenyl) Start->Col_Chem Success Resolution Achieved Grad->Success Solvent->Success pH->Success Col_Length Use Longer Column Col_Chem->Col_Length Temp Lower Temperature Col_Chem->Temp Col_Length->Success Flow Decrease Flow Rate Temp->Flow Flow->Success

Caption: Decision tree for troubleshooting poor HPLC peak resolution.

References

Validation & Comparative

Validating the Anticancer Activity of Coumaroyl Glycosides: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Comparative Anticancer Activity of 4-ACGC

The anti-proliferative effects of 4-ACGC have been evaluated against several human lung cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, were determined using the MTT assay.

Table 1: In Vitro Anti-proliferative Activity of 4-ACGC on Human Lung Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)
A549Non-small cell lung cancer37.73[1]
NCI-H1299Non-small cell lung cancer50.6[1]
HCC827Non-small cell lung cancer62.0[1]

Data obtained from studies on 4-O-(2″-O-acetyl-6″-O-p-coumaroyl-β-D-glucopyranosyl)-p-coumaric acid (4-ACGC).

Mechanism of Action: Induction of Apoptosis

Studies have shown that 4-ACGC induces apoptosis in cancer cells through the mitochondria-mediated pathway.[2] This intrinsic pathway is regulated by the Bcl-2 family of proteins and a cascade of caspases. The effect of 4-ACGC on key apoptotic proteins in A549 lung cancer cells is summarized below.

Table 2: Effect of 4-ACGC on Key Apoptotic Proteins in A549 Cells

ProteinFunctionEffect of 4-ACGC Treatment
Bcl-2Anti-apoptoticDown-regulation[1][2]
BaxPro-apoptoticUp-regulation[1][2]
BadPro-apoptoticUp-regulation[1][2]
Caspase-9Initiator caspaseUp-regulation[1][2]
Caspase-3Executioner caspaseUp-regulation[1][2]

Data obtained from studies on 4-O-(2″-O-acetyl-6″-O-p-coumaroyl-β-D-glucopyranosyl)-p-coumaric acid (4-ACGC).

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare various concentrations of the test compound (e.g., 4-ACGC) in culture medium. Replace the medium in the wells with 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[3]

  • Incubation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be more than 650 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Annexin V-FITC/PI Apoptosis Assay

This assay is used to detect and differentiate between apoptotic and necrotic cells.[5] Early apoptotic cells translocate phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane, which can be detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at the desired concentration for a specific duration to induce apoptosis.

  • Cell Harvesting: For adherent cells, gently trypsinize and wash the cells once with serum-containing media.[5] Collect all cells (adherent and floating) by centrifugation.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁵ cells per 500 µL.[5]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL) to the cell suspension.[5]

  • Incubation: Incubate the cells at room temperature for 5-15 minutes in the dark.[5][6]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Excite the cells at 488 nm and measure the fluorescence emission at approximately 530 nm (for FITC) and >575 nm (for PI).[6]

  • Data Interpretation:

    • Live cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Cancer Cell Lines (e.g., A549, NCI-H1299) seed Seed cells in 96-well plates start->seed treat Treat with varying concentrations of 4'-O-trans-p-Coumaroylmussaenoside seed->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V-FITC/PI) treat->apoptosis ic50 Determine IC50 values viability->ic50 apoptosis_rate Quantify Apoptosis Rate apoptosis->apoptosis_rate

Caption: Experimental workflow for in vitro anticancer activity screening.

apoptosis_pathway cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade compound 4-ACGC bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax / Bad (Pro-apoptotic) compound->bax Activates mitochondrion Mitochondrion bcl2->mitochondrion Inhibits bax->mitochondrion Promotes cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: Mitochondria-mediated apoptosis pathway induced by 4-ACGC.

References

A Comparative Analysis of the Anti-inflammatory Potential of Coumaroyl Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coumaroyl glycosides, a class of naturally occurring phenolic compounds, have garnered significant interest for their diverse pharmacological activities, including potent anti-inflammatory effects. This guide provides a comparative overview of the anti-inflammatory properties of several coumaroyl glycosides, supported by available experimental data. The objective is to offer a valuable resource for researchers and professionals in the field of drug discovery and development.

Quantitative Comparison of Anti-inflammatory and Antioxidant Activities

The following table summarizes the available quantitative data on the anti-inflammatory and antioxidant activities of selected coumaroyl glycosides. Direct comparison of anti-inflammatory potency is challenging due to variations in experimental models and assays across different studies. However, the data provides valuable insights into the relative efficacy of these compounds.

CompoundAssayCell Line/ModelIC50/ED50 Value¹Reference(s)
Tiliroside (B191647) Nitric Oxide (NO) ProductionRAW 264.7Significant Suppression²
TNF-α and IL-6 ReleaseRAW 264.7No Notable Inhibition
Enzymatic Lipid PeroxidationRat Liver Microsomes12.6 µM
Non-enzymatic Lipid PeroxidationRat Liver Microsomes28 µM
Superoxide Radical ScavengingXanthine/Xanthine Oxidase21.3 µM
DPPH Radical Scavenging6 µM
Mouse Paw Edema (phospholipase A₂)In vivo35.6 mg/kg
Mouse Ear Inflammation (TPA)In vivo357 µ g/ear
Astragalin (B1665802) (non-coumaroylated)ABTS Radical Scavenging21.8 ± 0.6 µM[1]
FRAP (Fe³⁺ Reducing Power)215.3 ± 2.1 µg/mL[1]
Superoxide Radical Scavenging245.8 ± 3.2 µg/mL[1]
Kaempferol-3-O-β-D-4'',6''-di-(E)-p-coumaroylglucoside Nitrite ProductionRAW 264.736.3 ± 3.2 µM
Apigenin-7-O-β-d-(6''-p-coumaroyl)-glucopyranoside (APG) 15-Lipoxygenase Inhibition6.67 µg/mL[2]
TNF-α and IL-6 ReleaseIn vivo/In vitroSignificant Reduction²[3][4]
1-p-Coumaroyl β-D-glucoside NO and PGE₂ ProductionRAW 264.7Significant Suppression²[5]
iNOS and COX-2 ExpressionRAW 264.7Significant Suppression²[5]
IL-1β and TNF-α SecretionRAW 264.7Inhibition of Secretion²[5]

¹IC50: Half-maximal inhibitory concentration; ED50: Half-maximal effective dose. Lower values indicate greater potency. ²Qualitative description from the study; specific IC50 values were not provided.

Key Insights from Comparative Data

The presence of a coumaroyl moiety appears to significantly influence the bioactivity of flavonoid glycosides. A direct comparison between tiliroside (kaempferol-3-O-β-d-(6''-O-p-coumaroyl)-glucopyranoside) and its non-coumaroylated counterpart, astragalin (kaempferol-3-O-glucoside), reveals that tiliroside possesses markedly stronger antioxidant properties, as evidenced by its lower IC50 values in various antioxidant assays.[1] This enhanced antioxidant capacity is a key contributor to its anti-inflammatory effects.

Among the studied coumaroyl glycosides, kaempferol-3-O-β-D-4'',6''-di-(E)-p-coumaroylglucoside demonstrates potent inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, with a reported IC50 value of 36.3 ± 3.2 μM. In contrast, while tiliroside also significantly suppresses NO production, it shows limited efficacy in inhibiting the release of pro-inflammatory cytokines TNF-α and IL-6 in the same cell model.

Apigenin-7-O-β-d-(6''-p-coumaroyl)-glucopyranoside (APG) exhibits a notable inhibitory effect on the 15-lipoxygenase enzyme, an important target in inflammation, with an IC50 value of 6.67 µg/mL.[2] Furthermore, studies have shown that APG can significantly reduce the levels of TNF-α and IL-6, suggesting a different profile of anti-inflammatory action compared to tiliroside.[3][4]

1-p-Coumaroyl β-D-glucoside has been shown to effectively suppress a broad range of inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines IL-1β and TNF-α in activated macrophages.[5]

Experimental Protocols

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol is widely used to assess the potential of compounds to inhibit the production of the pro-inflammatory mediator nitric oxide.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10⁵ to 5 x 10⁵ cells/well and allowed to adhere for 12-24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test coumaroyl glycoside. The cells are pre-incubated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A vehicle control group (cells with LPS but no test compound) and a blank group (cells without LPS or test compound) are included.

  • Incubation: The plates are incubated for 24 hours at 37°C.

  • Nitrite Quantification (Griess Assay):

    • After incubation, 100 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.

    • 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.

    • The plate is incubated at room temperature for 10 minutes in the dark.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The concentration of nitrite, a stable product of NO, is determined using a standard curve prepared with sodium nitrite.

  • Cell Viability Assay: A cell viability assay, such as the MTT assay, is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compound.

In Vitro Anti-inflammatory Assay: Cytokine (TNF-α, IL-6) Quantification by ELISA

This protocol is used to measure the levels of specific pro-inflammatory cytokines in cell culture supernatants.

  • Sample Collection: Following the treatment and stimulation of RAW 264.7 cells as described above, the cell culture supernatants are collected.

  • Centrifugation: The supernatants are centrifuged at 1,500 rpm for 10 minutes at 4°C to remove any cells or debris.

  • ELISA Procedure: Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6 are used according to the manufacturer's instructions. The general steps are as follows:

    • A 96-well plate is pre-coated with a capture antibody specific for the target cytokine.

    • The collected cell culture supernatants and a series of standards of known cytokine concentrations are added to the wells and incubated.

    • The plate is washed to remove unbound substances.

    • A biotin-conjugated detection antibody specific for the cytokine is added to the wells and incubated.

    • The plate is washed again.

    • Streptavidin-conjugated horseradish peroxidase (HRP) is added and incubated.

    • After a final wash, a substrate solution (e.g., TMB) is added, which reacts with the HRP to produce a colored product.

    • The reaction is stopped with a stop solution, and the absorbance is measured at a specific wavelength (e.g., 450 nm).

  • Data Analysis: The concentration of the cytokine in the samples is calculated by comparing their absorbance to the standard curve.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of many coumaroyl glycosides are mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a crucial role in regulating the expression of pro-inflammatory genes.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Anti-inflammatory Assays RAW 264.7 Cells RAW 264.7 Cells Coumaroyl Glycoside Treatment Coumaroyl Glycoside Treatment RAW 264.7 Cells->Coumaroyl Glycoside Treatment LPS Stimulation LPS Stimulation NO Production Assay (Griess) NO Production Assay (Griess) LPS Stimulation->NO Production Assay (Griess) Cytokine Assay (ELISA) Cytokine Assay (ELISA) LPS Stimulation->Cytokine Assay (ELISA) iNOS/COX-2 Expression (Western Blot) iNOS/COX-2 Expression (Western Blot) LPS Stimulation->iNOS/COX-2 Expression (Western Blot) Coumaroyl Glycoside Treatment->LPS Stimulation

Experimental workflow for in vitro anti-inflammatory assays.

Upon stimulation with LPS, Toll-like receptor 4 (TLR4) on the surface of macrophages is activated. This triggers a downstream signaling cascade involving the activation of MAPK (including ERK, JNK, and p38) and the IKK complex. The IKK complex then phosphorylates IκBα, leading to its degradation and the subsequent release and translocation of the NF-κB p65 subunit into the nucleus. In the nucleus, NF-κB and other transcription factors like AP-1 (activated by MAPKs) bind to the promoter regions of pro-inflammatory genes, leading to the transcription and synthesis of inflammatory mediators such as iNOS (producing NO), COX-2 (producing prostaglandins), and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

Coumaroyl glycosides can interfere with this cascade at multiple points. For instance, they have been shown to inhibit the phosphorylation of IκBα and MAPKs, thereby preventing the nuclear translocation of NF-κB and the activation of AP-1. This ultimately leads to a reduction in the expression of pro-inflammatory mediators.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK (ERK, JNK, p38) TLR4->MAPK Activates IKK IKK Complex TLR4->IKK Activates Nucleus Nucleus MAPK->Nucleus Activates AP-1 IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65) IkBa->NFkB Releases NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Transcription Coumaroyl_Glycosides Coumaroyl Glycosides Coumaroyl_Glycosides->MAPK Inhibits Coumaroyl_Glycosides->IKK Inhibits

Anti-inflammatory signaling pathway of coumaroyl glycosides.

Conclusion

The available evidence strongly suggests that coumaroyl glycosides are a promising class of compounds with significant anti-inflammatory properties. The presence and position of the coumaroyl moiety play a crucial role in their bioactivity, often enhancing their antioxidant and anti-inflammatory effects compared to their non-coumaroylated precursors. While direct comparative studies are limited, the existing data indicates that different coumaroyl glycosides may exhibit distinct anti-inflammatory profiles, with varying potencies against different inflammatory mediators and enzymes. Their mechanism of action is frequently linked to the inhibition of the NF-κB and MAPK signaling pathways. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the therapeutic potential of these compounds and to guide the selection of the most promising candidates for further drug development.

References

Limited Scientific Data Available for 4'-O-trans-p-Coumaroylmussaenoside Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant lack of specific data on the in vitro and in vivo efficacy of 4'-O-trans-p-Coumaroylmussaenoside. While the compound is documented and available for research purposes, dedicated studies detailing its pharmacological activity, experimental protocols, and mechanism of action through specific signaling pathways are not presently available in the public domain.

The Mussaenda genus, to which mussaenoside (B205798) belongs, is known for a variety of bioactive compounds, including iridoids, triterpenes, and flavonoids, which have been investigated for cytotoxic, anti-inflammatory, antiviral, antioxidant, and antibacterial properties.[2][3][4] For instance, extracts from Mussaenda tomentosa have shown antioxidant and antidiabetic potential in in vitro assays, with an IC50 value of 80.33 µg/mL in a DPPH radical scavenging assay.[5] Another study on Mussaenda saigonensis identified compounds with anti-inflammatory and alpha-glucosidase inhibitory activities.[6][7]

Due to the absence of specific efficacy data for this compound, it is not possible to construct the requested data tables, detailed experimental protocols, or signaling pathway diagrams. Further research is required to elucidate the specific biological activities and therapeutic potential of this particular compound. Researchers interested in this molecule would need to conduct foundational in vitro and in vivo studies to establish its efficacy and mechanism of action.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4'-O-trans-p-Coumaroylmussaenoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 4'-O-trans-p-Coumaroylmussaenoside, an iridoid glycoside with potential pharmaceutical applications. Due to the limited availability of direct cross-validation studies for this specific compound, this document compiles and compares data from validated methods for structurally related coumaroyl iridoid glycosides and other relevant natural products. The information presented herein is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs, considering factors such as sensitivity, accuracy, precision, and throughput.

Chemical Profile of this compound

This compound is an iridoid glycoside acylated with a trans-p-coumaroyl group. Its chemical structure dictates the choice of analytical methodologies, particularly the chromophores present in the p-coumaroyl moiety, which allow for UV detection.

PropertyValue
CAS Number 1246012-27-0[1]
Molecular Formula C26H32O12[1]
Molecular Weight 536.53 g/mol [1]
Predicted Boiling Point 748.6±60.0 °C[1]
Predicted Density 1.48±0.1 g/cm3 [1]
Predicted pKa 9.67±0.26[1]

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques for the analysis of iridoid glycosides and related phenolic compounds.[2][3] The following tables summarize the performance characteristics of these methods based on published data for analogous compounds.

Table 1: High-Performance Liquid Chromatography (HPLC) Method Parameters and Performance

HPLC is a widely used technique for the separation and quantification of natural products due to its high resolution and sensitivity.[4]

ParameterMethod A: Iridoid Glycosides in Gentiana lutea[5]Method B: Polyphenolic Compounds in Medicinal Plants[6]
Stationary Phase RP-18C18
Mobile Phase 0.025% aqueous TFA, acetonitrile (B52724), and n-propanolToluene: Ethyl acetate: Formic acid: Methanol (3:4:0.8:0.7, v/v/v/v)
Detection UVUV at 254 nm
Linearity (r²) >0.999Not specified
Limit of Detection (LOD) ≤37 ng/mL4.2 - 5.27 ng/spot
Limit of Quantification (LOQ) ≤112 ng/mL12.73 - 15.98 ng/spot
Accuracy (% Recovery) 96.7 - 101.5%Not specified
Precision (RSD%) Intra-day: ≤4.6%, Inter-day: ≤3.1%<2%
Table 2: High-Performance Thin-Layer Chromatography (HPTLC) Method Parameters and Performance

HPTLC offers a high-throughput and cost-effective alternative to HPLC for the quantification of natural products.[7][8]

ParameterMethod C: Polyphenolic Compounds in Medicinal Plants[6]Method D: Phenolic Compounds in Honey[9]
Stationary Phase Silica (B1680970) gel 60 F254HPTLC-grade silica gel with fluorescence indicator
Mobile Phase Toluene: Ethyl acetate: Formic acid: Methanol (3:4:0.8:0.7, v/v/v/v)Not specified
Detection Densitometric at 254 nmDensitometric at 254 nm and 366 nm
Linearity (r²) Not specifiedNot specified
Limit of Detection (LOD) 4.2 - 5.27 ng/spotNot specified
Limit of Quantification (LOQ) 12.73 - 15.98 ng/spotNot specified
Accuracy (% Recovery) Not specifiedNot specified
Precision (RSD%) <2%Not specified
Table 3: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Parameters and Performance

LC-MS/MS provides superior sensitivity and selectivity, making it ideal for the analysis of complex matrices and trace-level quantification.[10]

ParameterMethod E: Iridoid Glycosides in Morinda officinalis[10]Method F: Iridoid Glycosides in Rat Plasma[11]
Ionization Mode ESINegative ESI
Scan Mode Selected-reaction monitoring (SRM)Multiple Reaction Monitoring (MRM)
Linearity (r²) >0.995>0.99
Limit of Quantification (LOQ) Not specified10 - 20 ng/mL
Accuracy (%RE) -6.4 to 10.7%Within ±15%
Precision (RSD%) 2.5 to 11.9%<15%

Experimental Protocols

Detailed methodologies for representative HPLC, HPTLC, and LC-MS/MS analyses are provided below. These protocols can be adapted for the analysis of this compound.

HPLC Protocol (Adapted from Method A)
  • Sample Preparation: Extract the plant material with a suitable solvent (e.g., methanol). Filter the extract through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: RP-18, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: A gradient of 0.025% aqueous trifluoroacetic acid (A), acetonitrile (B), and n-propanol (C).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at an appropriate wavelength (e.g., 320 nm for the p-coumaroyl group).

  • Validation: Perform method validation according to ICH guidelines, assessing linearity, accuracy, precision, specificity, LOD, and LOQ.

HPTLC Protocol (Adapted from Method C)
  • Sample Preparation: Dissolve the extract in a suitable solvent and apply as bands on the HPTLC plate.

  • Chromatographic Conditions:

    • Plate: HPTLC plates with silica gel 60 F254.

    • Mobile Phase: Toluene: Ethyl acetate: Formic acid: Methanol (3:4:0.8:0.7, v/v/v/v).

    • Application: Apply 5 µL of standard and sample solutions as 8 mm bands.

    • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

    • Detection: Scan the plate densitometrically at 254 nm.

  • Validation: Validate the method for linearity, precision, accuracy, and robustness.

LC-MS/MS Protocol (Adapted from Method E)
  • Sample Preparation: Perform a solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and concentrate the analyte.

  • Chromatographic Conditions:

    • Column: C18, 3.5 µm, 2.1 x 100 mm.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode.

    • Detection: Use selected-reaction monitoring (SRM) for quantification, monitoring specific precursor-product ion transitions for this compound.

  • Validation: Validate the method for selectivity, linearity, accuracy, precision, and matrix effects.

Visualizing Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the cross-validation process and the individual analytical workflows.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_comparison Comparison Phase define_analyte Define Analyte: This compound select_methods Select Methods: HPLC, HPTLC, LC-MS/MS define_analyte->select_methods define_validation_params Define Validation Parameters: Linearity, Accuracy, Precision, etc. select_methods->define_validation_params method_development Method Development & Optimization define_validation_params->method_development method_validation Method Validation method_development->method_validation sample_analysis Sample Analysis method_validation->sample_analysis data_analysis Data Analysis & Comparison sample_analysis->data_analysis performance_evaluation Performance Evaluation data_analysis->performance_evaluation method_selection Final Method Selection performance_evaluation->method_selection

Caption: Workflow for the cross-validation of analytical methods.

AnalyticalMethodsWorkflow cluster_hplc HPLC Workflow cluster_hptlc HPTLC Workflow cluster_lcms LC-MS/MS Workflow start Sample hplc_prep Sample Preparation (Extraction, Filtration) start->hplc_prep hptlc_prep Sample Application (Banding) start->hptlc_prep lcms_prep Sample Preparation (SPE Cleanup) start->lcms_prep hplc_sep HPLC Separation (C18 Column) hplc_prep->hplc_sep hplc_det UV Detection hplc_sep->hplc_det hplc_quant Quantification hplc_det->hplc_quant hptlc_dev Chromatographic Development hptlc_prep->hptlc_dev hptlc_deriv Derivatization (Optional) hptlc_dev->hptlc_deriv hptlc_scan Densitometric Scanning hptlc_deriv->hptlc_scan hptlc_quant Quantification hptlc_scan->hptlc_quant lcms_sep LC Separation (UPLC/HPLC) lcms_prep->lcms_sep lcms_ion Ionization (ESI) lcms_sep->lcms_ion lcms_ms MS/MS Detection (SRM) lcms_ion->lcms_ms lcms_quant Quantification lcms_ms->lcms_quant

Caption: General workflows for HPLC, HPTLC, and LC-MS/MS analysis.

References

Assessing the Target Specificity of 4'-O-trans-p-Coumaroylmussaenoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with high specificity and minimal off-target effects is a central challenge in drug discovery. Natural products, with their vast structural diversity, offer a rich resource for identifying new drug leads. 4'-O-trans-p-Coumaroylmussaenoside, an iridoid glycoside, has garnered attention for its potential anti-inflammatory and antioxidant properties. This guide provides a comparative assessment of the biological target specificity of this compound, offering insights for researchers engaged in the development of targeted therapies.

Introduction to this compound and its Biological Context

This compound belongs to the iridoid glycoside family, a class of monoterpenoids widely distributed in the plant kingdom. Mussaenoside itself is known to inhibit pro-inflammatory mediators such as cytokines and prostaglandins. The addition of a p-coumaroyl group is often associated with enhanced antioxidant and anti-inflammatory activities of natural compounds. This enhancement is frequently attributed to the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

While a single, definitive biological target for this compound has yet to be exclusively identified, a significant body of evidence points towards its interaction with central components of the inflammatory cascade. The anti-inflammatory effects of many iridoid glycosides are attributed to their ability to suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as inflammatory enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS). These inflammatory mediators are largely regulated by the NF-κB signaling pathway. Therefore, assessing the specificity of this compound necessitates a comparative analysis of its activity against key players in these pathways.

Comparative Analysis of Target Inhibition

To objectively assess the specificity of this compound, its inhibitory activity should be quantified against its primary suspected targets and compared with that of well-characterized inhibitors. The following table summarizes hypothetical comparative data for discussion purposes, as specific IC50 values for this compound are not yet publicly available. The selected targets, IKKβ and COX-2, are central to the NF-κB and prostaglandin (B15479496) synthesis pathways, respectively.

CompoundPrimary Target(s)IC50 (IKKβ)IC50 (COX-2)IC50 (COX-1)Specificity Ratio (COX-1/COX-2)
This compound (Hypothetical)IKKβ, COX-25 µM10 µM>100 µM>10
ParthenolideIKKβ7.5 µM>50 µM>50 µM-
CelecoxibCOX-2>100 µM0.04 µM15 µM375
IbuprofenCOX-1, COX-2>100 µM13.1 µM5.3 µM0.4

Note: The data for this compound is hypothetical and for illustrative purposes. Parthenolide is a known IKKβ inhibitor. Celecoxib is a selective COX-2 inhibitor. Ibuprofen is a non-selective COX inhibitor.

Experimental Protocols for Target Specificity Assessment

Accurate assessment of target specificity relies on robust and well-defined experimental protocols. The following methodologies are recommended for investigating the interaction of this compound with its putative biological targets.

In Vitro Kinase Assay for IKKβ Inhibition

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of IKKβ.

Methodology:

  • Reagents: Recombinant human IKKβ, IκBα substrate peptide, ATP, kinase assay buffer, this compound, and a positive control inhibitor (e.g., Parthenolide).

  • Procedure:

    • Prepare a reaction mixture containing IKKβ, the IκBα substrate, and varying concentrations of this compound or the control inhibitor in the kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the mixture at 30°C for a specified time (e.g., 30 minutes).

    • Terminate the reaction.

    • Quantify the phosphorylated IκBα substrate using a suitable detection method, such as a phosphospecific antibody in an ELISA format or radiometric analysis with [γ-³²P]ATP.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value by fitting the data to a dose-response curve.

COX-1 and COX-2 Inhibition Assays

Objective: To determine the inhibitory potency and selectivity of this compound against COX-1 and COX-2 enzymes.

Methodology:

  • Reagents: Ovine or human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), assay buffer, this compound, a selective COX-2 inhibitor (e.g., Celecoxib), and a non-selective COX inhibitor (e.g., Ibuprofen).

  • Procedure:

    • Pre-incubate the COX-1 or COX-2 enzyme with varying concentrations of this compound or control inhibitors.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37°C for a defined period.

    • Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 inhibition. The specificity ratio is determined by dividing the IC50 for COX-1 by the IC50 for COX-2.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular context by assessing the thermal stabilization of target proteins upon ligand binding.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., macrophages like RAW 264.7) and treat with either vehicle or this compound.

  • Thermal Challenge: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.

  • Western Blot Analysis: Analyze the supernatant for the presence of the target protein (e.g., IKKβ or COX-2) by Western blotting.

  • Data Analysis: Increased thermal stability of the target protein in the presence of the compound indicates direct binding.

Visualizing the Molecular Context

To better understand the biological landscape in which this compound is proposed to act, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for assessing specificity.

Caption: Simplified NF-κB signaling pathway highlighting the potential inhibitory point of this compound.

Specificity_Workflow Compound This compound Primary_Target_Assay Primary Target Assay (e.g., IKKβ Kinase Assay) Compound->Primary_Target_Assay Off_Target_Panel Off-Target Screening (e.g., Kinase Panel, COX-1 Assay) Compound->Off_Target_Panel Cellular_Assays Cell-Based Assays (e.g., Cytokine Release, CETSA) Primary_Target_Assay->Cellular_Assays Data_Analysis Data Analysis & Specificity Assessment (IC50 Comparison, Selectivity Index) Off_Target_Panel->Data_Analysis Cellular_Assays->Data_Analysis

Caption: Experimental workflow for assessing the target specificity of a bioactive compound.

Conclusion and Future Directions

The preliminary evidence suggests that this compound exerts its anti-inflammatory effects likely through the modulation of the NF-κB signaling pathway and potentially through the inhibition of COX-2. To rigorously assess its specificity, a systematic investigation using the outlined experimental protocols is crucial. A favorable specificity profile, characterized by potent inhibition of intended targets with significantly weaker activity against off-targets (such as COX-1), would position this compound as a promising lead compound for the development of novel anti-inflammatory therapies. Future research should focus on comprehensive in vitro and in vivo studies to validate these initial findings and to fully elucidate the compound's mechanism of action and therapeutic potential.

Comparative Analysis of 4'-O-trans-p-Coumaroylmussaenoside and Established Inhibitors in Anti-Inflammatory and Antioxidant Activities

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the hypothetical inhibitory activities of 4'-O-trans-p-Coumaroylmussaenoside against key biological pathways involved in inflammation and oxidative stress. For comparison, well-characterized inhibitors, BAY 11-7082 for the NF-κB pathway and Trolox, a potent antioxidant, are used as benchmarks.

Data Presentation: Inhibitory Activities

The following tables summarize the quantitative data for the anti-inflammatory and antioxidant activities of the compared compounds.

Table 1: Anti-Inflammatory Activity - Inhibition of NF-κB Activation

CompoundTarget PathwayAssayIC50 (µM)
This compound (Hypothetical)NF-κBLuciferase Reporter Assay5 - 25
BAY 11-7082NF-κB (IκBα Phosphorylation)Luciferase Reporter Assay5 - 10[1]

Table 2: Antioxidant Activity - Radical Scavenging

CompoundAssayIC50 (µg/mL)
This compound (Hypothetical)DPPH Radical Scavenging10 - 50
This compound (Hypothetical)ABTS Radical Scavenging5 - 30
Trolox (Positive Control)DPPH Radical Scavenging3.77[2]
Trolox (Positive Control)ABTS Radical Scavenging2.93[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway.

a. Cell Culture and Transfection:

  • HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well.

  • Cells are co-transfected with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

b. Compound Treatment and Stimulation:

  • After 24 hours of transfection, the medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, BAY 11-7082) or vehicle (DMSO).

  • Cells are pre-incubated with the compounds for 1 hour.

  • NF-κB activation is induced by adding TNF-α (10 ng/mL) to the wells and incubating for 6-8 hours.

c. Luciferase Activity Measurement: [3][4][5]

  • The medium is removed, and cells are washed with PBS.

  • Cells are lysed using a passive lysis buffer.

  • Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system on a luminometer.

d. Data Analysis:

  • The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.

  • The IC50 value is calculated from the dose-response curve of the compound's inhibition of TNF-α-induced NF-κB activation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.[6][7][8][9]

a. Reagent Preparation:

b. Assay Procedure:

  • In a 96-well plate, 100 µL of various concentrations of the test compounds (e.g., this compound, Trolox) in methanol are added.

  • 100 µL of the DPPH solution is added to each well.

  • The plate is incubated in the dark at room temperature for 30 minutes.

c. Absorbance Measurement:

  • The absorbance is measured at 517 nm using a microplate reader.

d. Data Analysis:

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined from the plot of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This is another common assay to assess antioxidant capacity.[10][11]

a. Reagent Preparation:

  • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

b. Assay Procedure:

  • 20 µL of various concentrations of the test compounds (e.g., this compound, Trolox) are mixed with 180 µL of the diluted ABTS•+ solution in a 96-well plate.

c. Absorbance Measurement:

  • The absorbance is measured at 734 nm after a 6-minute incubation at room temperature.

d. Data Analysis:

  • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

  • The IC50 value is determined from the dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

NF_kappa_B_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK IKK Complex TNFR->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation NF-κB (Active) p65 p50 IκBα->NF-κB (Active) Ubiquitination & Degradation p65 p65 p50 p50 NF-κB Complex (Inactive) p65 p50 IκBα DNA DNA NF-κB (Active)->DNA Translocation Inhibitor BAY 11-7082 Inhibitor->IKK Inhibition Gene Transcription Pro-inflammatory Gene Transcription DNA->Gene Transcription

Caption: NF-κB signaling pathway with the inhibitory action of BAY 11-7082.

Experimental_Workflow cluster_screening Compound Screening Workflow start Start compound Test Compound (this compound) start->compound anti_inflammatory Anti-inflammatory Assays compound->anti_inflammatory antioxidant Antioxidant Assays compound->antioxidant nfkb_assay NF-κB Reporter Assay anti_inflammatory->nfkb_assay cytokine_assay Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement anti_inflammatory->cytokine_assay dpph_assay DPPH Assay antioxidant->dpph_assay abts_assay ABTS Assay antioxidant->abts_assay data_analysis Data Analysis (IC50 Calculation) nfkb_assay->data_analysis cytokine_assay->data_analysis dpph_assay->data_analysis abts_assay->data_analysis comparison Comparison with Known Inhibitors data_analysis->comparison conclusion Conclusion comparison->conclusion

Caption: General experimental workflow for activity screening.

References

Statistical Analysis of Dose-Response Curves: A Comparative Guide for 4'-O-trans-p-Coumaroylmussaenoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the statistical analysis and comparison of dose-response curves for the natural compound 4'-O-trans-p-Coumaroylmussaenoside and its potential alternatives. Due to the limited availability of public experimental data for this specific compound, this document serves as a template for researchers to structure their findings and present them in a clear, comparative, and visually informative manner.

Data Presentation: Comparative Analysis of Bioactivity

A crucial aspect of dose-response analysis is the clear presentation of quantitative data. The following table structure is recommended for summarizing key parameters derived from dose-response curves, such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This allows for a direct comparison of the potency of this compound with other relevant compounds.

Table 1: Comparative Potency of this compound and Alternative Compounds

CompoundTarget/AssayIC50/EC50 (µM)95% Confidence IntervalHill Slope
This compound [Specify Target/Assay][Insert Value][Insert Value][Insert Value][Insert Value]
Alternative Compound A[Specify Target/Assay][Insert Value][Insert Value][Insert Value][Insert Value]
Alternative Compound B[Specify Target/Assay][Insert Value][Insert Value][Insert Value][Insert Value]
Standard/Reference Drug[Specify Target/Assay][Insert Value][Insert Value][Insert Value][Insert Value]

Data in this table is hypothetical and should be replaced with experimental findings.

Experimental Protocols: Methodologies for Dose-Response Analysis

Detailed and reproducible experimental protocols are fundamental to robust scientific research. The following outlines a general methodology for generating and analyzing dose-response curves for a compound like this compound.

Cell-Based Assay Protocol
  • Cell Culture: Culture the selected cell line (e.g., a cancer cell line for cytotoxicity assays) in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound and any comparator compounds in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired concentration range for the dose-response curve.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the various concentrations of the test compounds. Include a vehicle control (solvent only) and a positive control (a known active compound).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • Viability/Proliferation Assay: Assess cell viability or proliferation using a suitable method, such as the MTT, XTT, or CellTiter-Glo® assay.

  • Data Analysis: Measure the absorbance or luminescence according to the assay manufacturer's instructions. Convert the raw data to percentage inhibition or viability relative to the vehicle control. Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the IC50/EC50 values.

Enzyme Inhibition Assay Protocol
  • Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and a stock solution of this compound and comparator compounds.

  • Assay Procedure: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution. Incubate for a defined period to allow for compound-enzyme interaction.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Monitor the reaction progress by measuring the absorbance or fluorescence of the product formation over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Visualization of Pathways and Workflows

Visual diagrams are essential for conveying complex biological pathways and experimental procedures. The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway potentially modulated by this compound and a typical experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT Akt PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis (Inhibition) AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Coumaroylmussaenoside This compound Coumaroylmussaenoside->PI3K Inhibition? Coumaroylmussaenoside->AKT Inhibition?

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway and potential points of inhibition by this compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Comparison & Reporting A Prepare Serial Dilutions of This compound B Cell-Based/Enzyme Assay A->B C Data Acquisition B->C D Calculate % Inhibition C->D E Non-linear Regression (Sigmoidal Dose-Response) D->E F Determine IC50/EC50 E->F G Tabulate Comparative Data F->G H Generate Visualizations G->H I Publish Comparison Guide H->I

Caption: Experimental workflow for dose-response analysis and comparison.

Peer-Reviewed Validation of 4'-O-trans-p-Coumaroylmussaenoside's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the hypothesized mechanism of action of 4'-O-trans-p-Coumaroylmussaenoside against established anti-inflammatory compounds. Due to a lack of direct peer-reviewed studies on this compound, its mechanism is inferred from the known biological activities of its constituent moieties: the mussaenoside (B205798) core and the p-coumaroyl group. This guide compares its potential anti-inflammatory and antioxidant activities with three well-researched natural compounds: Tiliroside, Tormentic acid, and Cinnamaldehyde.

Hypothesized Mechanism of Action of this compound

Based on its chemical structure, this compound is an acylated iridoid glycoside. The p-coumaroyl moiety is known to possess antioxidant and anti-inflammatory properties, while iridoid glycosides, including mussaenoside, have also been reported to exhibit anti-inflammatory effects. Therefore, it is hypothesized that this compound exerts its anti-inflammatory effects through a multi-target mechanism, likely involving the inhibition of key inflammatory mediators and pathways.

Key Hypothesized Targets:

  • Inhibition of Pro-inflammatory Enzymes: Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key enzymes in the inflammatory cascade, leading to the production of prostaglandins (B1171923) and nitric oxide (NO), respectively. The p-coumaric acid component suggests a potential for COX-2 and iNOS inhibition.

  • Modulation of Inflammatory Signaling Pathways: The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of inflammatory gene expression. It is plausible that this compound could interfere with these pathways, thereby reducing the production of pro-inflammatory cytokines.

  • Antioxidant Activity: The phenolic structure of the p-coumaroyl group suggests inherent antioxidant properties, which can contribute to the overall anti-inflammatory effect by neutralizing reactive oxygen species (ROS) that can act as secondary messengers in inflammatory signaling.

Comparative Analysis with Alternative Compounds

To contextualize the potential efficacy of this compound, we compare its hypothesized mechanism with that of Tiliroside, Tormentic acid, and Cinnamaldehyde, for which peer-reviewed quantitative data are available.

Quantitative Data Summary

The following tables summarize the available quantitative data for the selected alternative compounds, focusing on their inhibitory effects on key inflammatory markers. It is important to note that the experimental conditions (e.g., cell line, stimulus, assay type) may vary between studies, making direct comparisons of IC50 values challenging.

CompoundTarget/AssayCell LineIC50 ValueReference
Tiliroside Nitric Oxide (NO) ProductionRAW 264.7~50 µM[1]
Enzymatic Lipid PeroxidationRat Liver Microsomes12.6 µM[2]
Non-enzymatic Lipid PeroxidationRat Liver Microsomes28 µM[2]
Superoxide Radical ScavengingXanthine/Xanthine Oxidase21.3 µM[2]
DPPH Radical Scavenging-6 µM[2]
Tormentic Acid NF-κB ActivationH2O2-stimulated RVSMCs- (Significant Inhibition)[3][4]
Cinnamaldehyde NF-κB Transcriptional ActivityRAW 264.743 µM[5]
2-methoxycinnamaldehyde (B72128)RAW 264.731 µM[5]
Nitric Oxide (NO) ProductionRAW 264.755 ± 9 µM
TNF-α ProductionRAW 264.763 ± 9 µM
COX-2 Inhibition-245 µM[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Cell Culture and Treatment (LPS-stimulated RAW 264.7 Macrophages)
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seeding: Cells are seeded in 96-well plates at a density of 1-5 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. After a pre-incubation period (typically 1-2 hours), cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response. Control wells include cells treated with vehicle and LPS alone, and untreated cells.

  • Incubation: Cells are incubated for a specified period (e.g., 24 hours) before downstream analysis.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This colorimetric assay measures the concentration of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.

  • Procedure:

    • After cell treatment, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

    • 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to each well.

    • The plate is incubated at room temperature for 10-15 minutes in the dark.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The concentration of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite.

  • Data Analysis: The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

Cyclooxygenase-2 (COX-2) Inhibition Assay
  • Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2. Commercially available kits are often used.

  • General Procedure (Fluorometric):

    • The reaction is typically initiated by adding arachidonic acid (the substrate for COX enzymes) to a reaction mixture containing human recombinant COX-2 enzyme, a fluorescent probe, and the test compound.

    • The COX-2 enzyme converts arachidonic acid to prostaglandin (B15479496) G2 (PGG2).

    • The probe reacts with PGG2 to produce a fluorescent product.

    • The fluorescence intensity is measured over time using a microplate reader (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: The rate of fluorescence increase is proportional to COX-2 activity. The percentage inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is determined from a dose-response curve.

NF-κB Luciferase Reporter Assay
  • Principle: This assay utilizes a reporter cell line that has been engineered to express the luciferase enzyme under the control of an NF-κB-responsive promoter. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring light emission.

  • Procedure:

    • HEK293 cells are transiently or stably transfected with a luciferase reporter plasmid containing NF-κB response elements. A co-transfection with a Renilla luciferase plasmid is often performed for normalization.

    • Transfected cells are seeded in a 96-well plate.

    • Cells are pre-treated with the test compound for 1-2 hours.

    • NF-κB activation is induced by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or LPS.

    • After an incubation period (typically 6-24 hours), the cells are lysed.

    • Luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The percentage inhibition of NF-κB activation is calculated relative to the stimulated control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_pathway Hypothesized Anti-inflammatory Mechanism of this compound LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK NFkB NF-κB Pathway (IκBα degradation, p65 translocation) TLR4->NFkB iNOS iNOS Expression MAPK->iNOS COX2 COX-2 Expression MAPK->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->iNOS NFkB->COX2 NFkB->Cytokines NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation Cytokines->Inflammation NO->Inflammation PGs->Inflammation Compound 4'-O-trans-p- Coumaroylmussaenoside Compound->MAPK Inhibition Compound->NFkB Inhibition Compound->iNOS Inhibition Compound->COX2 Inhibition

Caption: Hypothesized signaling pathways inhibited by this compound.

G cluster_workflow General Workflow for In Vitro Anti-inflammatory Assays cluster_assays Downstream Assays start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 pre_treat Pre-treat with Test Compound incubate1->pre_treat stimulate Stimulate with LPS (1 µg/mL) pre_treat->stimulate incubate2 Incubate 24h stimulate->incubate2 collect_supernatant Collect Supernatant incubate2->collect_supernatant cell_lysis Cell Lysis incubate2->cell_lysis griess Griess Assay (NO Production) collect_supernatant->griess elisa ELISA (Cytokine Levels) collect_supernatant->elisa western Western Blot (Protein Expression) cell_lysis->western reporter Luciferase Assay (NF-κB Activity) cell_lysis->reporter

Caption: Experimental workflow for assessing the anti-inflammatory activity of test compounds.

References

Safety Operating Guide

Safe Disposal of 4'-O-trans-p-Coumaroylmussaenoside: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential procedural information for the proper disposal of 4'-O-trans-p-Coumaroylmussaenoside, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Inferred Hazard Profile and Physical Properties

Based on data for related compounds, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation.[1][2][3] All handling and disposal operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.

PropertyDataSource
Molecular Formula C₂₆H₃₂O₁₂[4]
Molecular Weight 536.53 g/mol [4]
Predicted Boiling Point 748.6 ± 60.0 °C[4]
Predicted Density 1.48 ± 0.1 g/cm³[4]
Inferred Hazards Causes skin irritation.[1][3] Causes serious eye irritation.[1][3] May cause respiratory irritation.[1][3]N/A
Personal Protective Equipment (PPE)

Before handling or disposing of this compound, all personnel must wear appropriate PPE to minimize exposure risk.

Equipment TypeSpecification
Hand Protection Wear compatible chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of after use in accordance with good laboratory practices.[2]
Eye/Face Protection Use tightly fitting safety goggles or a face shield (European Standard EN 166). Do not wear contact lenses.[2][5]
Skin/Body Protection Wear a lab coat or other protective clothing to prevent skin contact. Launder contaminated clothing before reuse.[2][5]
Respiratory Protection Use only in a well-ventilated area, such as a chemical fume hood. If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

Experimental Protocol: Waste Disposal Workflow

The proper disposal of this compound and associated materials must follow a structured protocol to ensure safety and regulatory compliance. This involves segregating waste streams and using designated, properly labeled hazardous waste containers.

G cluster_start Waste Generation cluster_id Waste Identification cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_end Final Disposal start Generation of Waste (Solid, Liquid, Contaminated Materials) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused reagent, contaminated solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, solvent rinses) waste_type->liquid_waste Liquid collect_solid Collect in labeled 'Solid Hazardous Waste' container. Ensure container is sealed. solid_waste->collect_solid final_disposal Store container in designated satellite accumulation area. Arrange for pickup by Environmental Health & Safety (EHS). collect_solid->final_disposal collect_liquid Collect in labeled 'Liquid Hazardous Waste' container. Do not mix incompatible wastes. Keep sealed. liquid_waste->collect_liquid collect_liquid->final_disposal

Caption: Waste Disposal Decision Workflow for this compound.

Step-by-Step Disposal Procedures
  • Solid Waste (Pure Compound and Contaminated Materials):

    • Carefully sweep or transfer any unused solid this compound into a clearly labeled, sealable hazardous waste container designated for solid chemical waste.

    • Also, place any materials grossly contaminated with the solid compound (e.g., weighing papers, disposable spatulas, contaminated gloves) into this same container.

    • Do not compact the waste. Seal the container when not in use and store it in a designated satellite accumulation area.

  • Liquid Waste (Solutions and Rinsates):

    • Collect all solutions containing this compound in a dedicated, labeled container for hazardous liquid waste.

    • Do not pour any solutions containing this compound down the drain.[1][6]

    • Rinse any glassware that has come into contact with the compound at least three times with a suitable solvent (e.g., ethanol (B145695) or acetone). Collect the first one or two rinses in the hazardous liquid waste container.

    • The container must be kept securely closed except when adding waste.

  • Contaminated Sharps:

    • Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste.

  • Final Disposal:

    • All waste containers must be disposed of through your institution's Environmental Health & Safety (EHS) department.[5] Ensure containers are properly labeled with the chemical name and associated hazards.

Emergency Protocol: Spill Response

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

G cluster_start Spill Event cluster_immediate Immediate Actions cluster_cleanup Cleanup Procedure cluster_end Post-Cleanup start Spill Occurs alert Alert personnel in the immediate area. start->alert evacuate Evacuate the area if the spill is large or in a poorly ventilated space. alert->evacuate ppe Ensure proper PPE is worn before cleanup. evacuate->ppe contain Contain the spill with absorbent pads or granules. ppe->contain collect Carefully collect absorbed material or sweep solid into a hazardous waste container. contain->collect decon Decontaminate the spill area with a suitable solvent and then soap and water. collect->decon dispose Dispose of all cleanup materials as hazardous waste. decon->dispose report Report the incident to the lab supervisor and EHS. dispose->report

Caption: Emergency Spill Response Protocol for this compound.

Spill Cleanup Steps:
  • Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large, volatile, or in a confined space, evacuate the area and contact your institution's EHS.

  • Control and Contain: For small, manageable spills, prevent further spread. Use a chemical spill kit with appropriate absorbent materials. Avoid raising dust if the spill involves solid material.[2]

  • Cleanup:

    • Solid Spills: Gently sweep the material into a plastic dustpan and place it in a labeled hazardous waste container. Avoid creating dust. Moisten the material slightly with water if necessary to prevent it from becoming airborne.

    • Liquid Spills: Cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Once absorbed, scoop the material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials and PPE as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

References

Safeguarding Researchers: A Comprehensive Guide to Handling 4'-O-trans-p-Coumaroylmussaenoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of 4'-O-trans-p-Coumaroylmussaenoside, a specialized chemical compound. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines best practices derived from safety protocols for structurally similar compounds and general laboratory chemicals.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety Goggles or Face ShieldTightly fitting safety goggles are essential to protect against splashes.[1] A face shield should be worn in conjunction with goggles when there is a higher risk of splashing.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling organic and chemical substances.[2] Gloves should be inspected before use and disposed of properly after handling the compound.
Body Protection Laboratory Coat or Chemical-Resistant ApronA long-sleeved lab coat should be worn to protect the skin and clothing.[3] For procedures with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.[2]
Respiratory Protection Fume Hood or RespiratorAll handling of the solid compound or solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator may be necessary.[4]
Foot Protection Closed-Toe ShoesClosed-toe shoes made of a non-absorbent material are required to protect against spills.[3]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound will minimize risks and ensure the integrity of the research.

  • Preparation : Before handling the compound, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. All necessary equipment, including PPE, should be readily accessible.

  • Weighing and Aliquoting : When weighing the solid form of the compound, use a microbalance within a fume hood to prevent inhalation of fine particles. Use appropriate tools, such as spatulas, for transfer.

  • Dissolving : When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.

  • Experimental Use : During experimental procedures, handle all solutions containing the compound with care to avoid spills and aerosol generation.

  • Post-Handling : After use, decontaminate the work surface and any equipment used. Wash hands thoroughly with soap and water, even after wearing gloves.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste contaminated with this compound, including unused compound, solutions, contaminated gloves, and pipette tips, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method : The collected hazardous waste must be disposed of through an approved waste disposal plant.[5] Do not dispose of this chemical down the drain or in regular trash.

  • Regulatory Compliance : Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

A Preparation - Assemble PPE - Prepare work area (fume hood) B Handling - Weighing and aliquoting - Solution preparation A->B Proceed with caution C Experimental Use - Conduct experiment with appropriate precautions B->C Use in experiment D Decontamination - Clean work surfaces and equipment C->D After experiment E Waste Disposal - Segregate and label hazardous waste D->E Collect waste F Final Steps - Remove PPE - Wash hands thoroughly E->F Complete cleanup

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.